molecular formula C9H17NO3 B3004212 5-(Morpholin-4-yl)pentanoic acid CAS No. 4441-14-9

5-(Morpholin-4-yl)pentanoic acid

Cat. No.: B3004212
CAS No.: 4441-14-9
M. Wt: 187.239
InChI Key: BSVYXFWQDRWOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-yl)pentanoic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-9(12)3-1-2-4-10-5-7-13-8-6-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYXFWQDRWOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-(Morpholin-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4441-14-9 Hydrochloride Salt CAS Number: 80667-39-6

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential therapeutic applications based on related compounds, and available synthesis information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound hydrochloride
CAS Number 4441-14-980667-39-6
Molecular Formula C₉H₁₇NO₃C₉H₁₈ClNO₃
Molecular Weight 187.24 g/mol 223.70 g/mol
IUPAC Name This compoundThis compound;hydrochloride
Canonical SMILES C1COCCN1CCCCC(=O)OC1COCCN1CCCCC(=O)O.Cl

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs of morpholine (B109124) and pentanoic acid are present in numerous biologically active molecules. This suggests potential areas of investigation for this compound.

The morpholine ring is a common scaffold in medicinal chemistry, known to be a versatile pharmacophore in the development of drugs with a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1] The incorporation of a morpholine moiety can also improve the pharmacokinetic profile of a drug candidate.

Pentanoic acid derivatives have also been investigated for their therapeutic potential, particularly in oncology. Studies have shown that certain substituted pentanoic acids can induce apoptosis in cancer cell lines and may act as inhibitors of enzymes like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8).[2]

Given these precedents, this compound may warrant investigation for its potential as an anticancer agent or as a modulator of other biological pathways.

Synthesis and Experimental Protocols

General Workflow for Synthesis of Morpholine-Substituted Carboxylic Acids:

G start Halogenated Pentanoic Acid Ester reaction Nucleophilic Substitution start->reaction morpholine Morpholine morpholine->reaction intermediate Morpholinyl Pentanoate Ester reaction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: A potential synthetic workflow for this compound.

Note: This is a generalized scheme, and specific reaction conditions such as solvent, temperature, and catalysts would need to be optimized.

Signaling Pathways and Mechanism of Action

There is currently no specific information available regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research into the biological activity of this compound would be required to elucidate its cellular targets and downstream effects. Based on the activities of related compounds, potential, yet unproven, signaling pathway interactions could be hypothesized.

Hypothetical Signaling Pathway Involvement:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression 5_MPA This compound 5_MPA->Receptor Inhibition?

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Disclaimer: This diagram is purely speculative and is intended to illustrate a potential mechanism of action for research purposes only. No experimental data currently supports this hypothesis.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery, particularly in oncology and anti-infective research. The presence of the morpholine and pentanoic acid moieties suggests that it may exhibit interesting biological activities. However, a significant lack of published data on its synthesis, biological effects, and mechanism of action highlights the need for foundational research to explore its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals interested in this and related compounds.

References

In-Depth Technical Guide: Molecular Weight of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 5-(Morpholin-4-yl)pentanoic acid. The information herein is foundational for a variety of research and development applications, including stoichiometry in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data.

Chemical Identity and Formula

This compound is a chemical compound that incorporates a morpholine (B109124) ring attached to a pentanoic acid chain. The precise arrangement of its atoms is defined by its molecular formula. The established molecular formula for this compound is C₉H₁₇NO₃ .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The molecular formula, C₉H₁₇NO₃, indicates the presence of:

  • 9 Carbon (C) atoms

  • 17 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 3 Oxygen (O) atoms

The molecular weight is calculated by multiplying the number of each type of atom by its atomic weight and summing the results. The standard atomic weights used for this calculation are:

  • Carbon (C): 12.011 u[1]

  • Hydrogen (H): 1.008 u[2][3]

  • Nitrogen (N): 14.007 u[4][5]

  • Oxygen (O): 15.999 u[6][7]

The following table summarizes the contribution of each element to the total molecular weight.

ElementSymbolCountAtomic Weight (u)Total Contribution (u)
CarbonC912.011108.099
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO315.99947.997
Total 187.239

Based on this calculation, the molecular weight of this compound is 187.24 g/mol . Some sources may report a rounded integer value of 187[8].

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula.

G cluster_input Input Data cluster_process Calculation Process cluster_output Result Molecular_Formula Molecular Formula C₉H₁₇NO₃ Count_Atoms Count Atoms C=9, H=17, N=1, O=3 Molecular_Formula->Count_Atoms Atomic_Weights Standard Atomic Weights (C, H, N, O) Calculate_Mass Sum of (Count × Atomic Weight) (9×12.011) + (17×1.008) + (1×14.007) + (3×15.999) Atomic_Weights->Calculate_Mass Count_Atoms->Calculate_Mass Molecular_Weight Molecular Weight 187.24 g/mol Calculate_Mass->Molecular_Weight

Caption: Logical workflow for calculating the molecular weight.

Note on Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a theoretical calculation based on its established molecular formula and the standard atomic weights of its constituent elements. As such, experimental protocols are not directly applicable to this calculation. The process is a fundamental aspect of chemical theory rather than an experimental procedure.

Similarly, signaling pathways are biological processes in which molecules interact to transmit signals within or between cells. While this compound may be studied in the context of such pathways, the concept of a signaling pathway is not relevant to the determination of its intrinsic molecular weight.

References

An In-depth Technical Guide to 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholin-4-yl)pentanoic acid, a morpholine-containing carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The incorporation of the morpholine (B109124) moiety, a privileged structure in drug discovery, suggests the possibility of favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a proposed synthetic protocol and predicted spectral data, given the limited availability of specific experimental information in peer-reviewed literature. Furthermore, the broader biological context of morpholine-containing compounds is discussed to highlight potential areas of application for this molecule.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
IUPAC Name This compound
CAS Number 4441-14-9[1][2][3][4][5]
Molecular Formula C₉H₁₇NO₃[1][2]
Molecular Weight 187.24 g/mol [3]
Boiling Point 326.4 ± 27.0 °C at 760 mmHgPredicted
Density 1.1 ± 0.1 g/cm³Predicted
pKa Not experimentally determined. Predicted to be in the range of 4-5 for the carboxylic acid and 7-8 for the morpholine nitrogen.
Solubility Expected to be soluble in water and polar organic solvents.
Appearance Expected to be a solid or viscous liquid at room temperature.

Synthesis and Experimental Protocols

Proposed Synthesis: Nucleophilic Substitution

The synthesis of this compound can be achieved via the nucleophilic substitution of a 5-halopentanoic acid (e.g., 5-bromopentanoic acid) with morpholine. A base is typically used to neutralize the hydrohalic acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromopentanoic_acid 5-Bromopentanoic acid Reaction Nucleophilic Substitution 5-Bromopentanoic_acid->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization or Chromatography) Product->Purification G Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS 1H_NMR ¹H NMR Data NMR->1H_NMR 13C_NMR ¹³C NMR Data NMR->13C_NMR IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structural Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

An In-depth Technical Guide to the Physical Properties of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-(Morpholin-4-yl)pentanoic acid. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, this document summarizes available data from chemical suppliers and provides detailed, standard experimental protocols for determining key physical characteristics. Furthermore, a representative biological pathway is illustrated to provide context for the potential application of substituted pentanoic acids in drug discovery, based on activities of structurally related compounds.

Core Physical and Chemical Properties

This compound is a carboxylic acid derivative incorporating a morpholine (B109124) moiety. Its chemical structure suggests a compound with both polar (carboxylic acid, morpholine nitrogen and oxygen) and non-polar (pentyl chain) characteristics, influencing its physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueData TypeSource
IUPAC Name This compound--
CAS Number 4441-14-9-[1]
Molecular Formula C9H17NO3-[2]
Molecular Weight 187.24 g/mol Calculated[2]
Boiling Point 326.4 ± 27.0 °C at 760 mmHgPredicted-
Density 1.1 ± 0.1 g/cm³Predicted-
Melting Point Not available--
Solubility Not available--

Note: Much of the available data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of melting point and solubility, which are critical for the characterization and formulation of compounds like this compound.

Determination of Melting Point for a Carboxylic Acid

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered. A small amount of the powder is then packed into a capillary tube to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.[5][6]

  • Initial Rapid Determination: A preliminary, rapid heating of the sample can be performed to determine an approximate melting range.[3][7]

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the approximate melting point.[3][5]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5][6] A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.[5]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or other solvent of interest). The excess solid ensures that a saturated solution is formed.[8][9]

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaking incubator at 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[10]

  • Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9][10]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Potential Biological Context

While no specific signaling pathways for this compound have been documented, the broader class of morpholine and pentanoic acid derivatives has been investigated for various biological activities. For instance, substituted pentanoic acids have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in cancer progression.[11] The following diagram illustrates a simplified, representative signaling pathway that could be a target for such compounds.

logical_relationship cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Growth Factor Receptor Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes MMPs_Pro Pro-MMPs Gene_Expression->MMPs_Pro Upregulates MMPs_Active Active MMPs MMPs_Pro->MMPs_Active Activation Cell_Invasion Cell Invasion & Metastasis MMPs_Active->Cell_Invasion Promotes HDACs HDACs Histones Histones HDACs->Histones Deacetylates Chromatin Chromatin (Condensed) Histones->Chromatin Leads to Chromatin->Gene_Expression Represses (Tumor Suppressors) Compound Substituted Pentanoic Acid (e.g., this compound derivative) Compound->MMPs_Active Inhibits Compound->HDACs Inhibits

References

An In-depth Technical Guide to the Solubility of 5-(Morpholin-4-yl)pentanoic acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(Morpholin-4-yl)pentanoic acid in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for the handling, storage, and application of this compound in research and drug development settings. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for understanding and determining its solubility. The guide details standardized experimental protocols for both kinetic and thermodynamic solubility assays, which are essential for generating reliable and reproducible data. Furthermore, it discusses the general solubility characteristics of related morpholine (B109124) derivatives to provide a contextual understanding. This document is intended to be a practical resource for laboratory professionals, enabling them to assess the solubility of this compound and similar compounds.

Introduction

Dimethyl sulfoxide (DMSO) is a highly versatile and widely used aprotic solvent in chemical and biological research. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for compound storage, high-throughput screening (HTS), and various in vitro and in vivo assays.[1] this compound is a heterocyclic compound incorporating a morpholine ring, a structure of significant interest in medicinal chemistry. The morpholine moiety is a common feature in a range of approved drugs and clinical candidates.

A precise understanding of a compound's solubility in DMSO is fundamental for ensuring the quality and integrity of experimental data. Insoluble compounds can lead to inaccurate concentration measurements, precipitation in assay media, and consequently, misleading biological results.[2][3] This guide provides the necessary theoretical background and practical methodologies for researchers to determine the DMSO solubility of this compound.

Predicted Solubility and Physicochemical Context

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility assays. Kinetic solubility is more commonly measured in early drug discovery due to its higher throughput, while thermodynamic solubility provides a more precise measure of a compound's solubility at equilibrium.[7][8][9]

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is indicative of a compound's behavior in many in vitro assays.[8][10]

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The resulting solution is shaken for a defined period, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound in the filtrate or supernatant is then determined, typically by UV-Vis spectrophotometry or LC-MS.[7][9]

Detailed Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

    • Prepare a dilution series if a range of concentrations is being tested.

  • Addition of Aqueous Buffer:

    • Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[10] The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[8][10]

  • Incubation and Precipitation:

    • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a specified period (e.g., 1.5 to 2 hours).[8][10]

  • Separation of Precipitate:

    • Filter the contents of each well using a 96-well filter plate to remove any precipitated compound.[7][10]

  • Quantification:

    • Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using a UV-Vis plate reader at the compound's λmax or by LC-MS for higher sensitivity and specificity.[7][10]

    • A standard curve of the compound in a mixture of DMSO and the aqueous buffer should be prepared for accurate quantification.

The following diagram illustrates the general workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO prep_plate Dispense Stock into 96-Well Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer incubate Incubate with Shaking (e.g., 2 hours at RT) add_buffer->incubate separate Separate Precipitate (Filtration) incubate->separate quantify Quantify Soluble Compound (LC-MS or UV-Vis) separate->quantify result Determine Kinetic Solubility Value quantify->result

Caption: Workflow for Kinetic Solubility Determination.

The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution at equilibrium. This is considered the "true" solubility of the compound.[7][9]

Principle: An excess amount of the solid compound is suspended in DMSO. The mixture is agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved compound. The suspension is then filtered, and the concentration of the compound in the resulting saturated solution is measured.[7]

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a precise volume of DMSO. The presence of undissolved solid is essential.

  • Equilibration:

    • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.45 µm).

  • Sample Dilution and Quantification:

    • Accurately dilute the saturated DMSO solution with an appropriate solvent.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve for calibration.[7]

The following diagram outlines the workflow for a thermodynamic solubility assay.

G cluster_setup Setup cluster_equilibration Equilibration cluster_measurement Measurement add_excess Add Excess Solid Compound to DMSO agitate Agitate at Constant Temp (24-48 hours) add_excess->agitate separate Separate Undissolved Solid (Centrifugation/Filtration) agitate->separate quantify Quantify Compound in Supernatant (HPLC-UV or LC-MS/MS) separate->quantify result Determine Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Solubility Data for this compound in DMSO

Assay TypeSolventTemperature (°C)Solubility (mM)Solubility (mg/mL)Method of Quantification
KineticDMSO/PBS (pH 7.4)25 (Room Temp)[Insert Value][Insert Value]LC-MS/MS
Thermodynamic100% DMSO25 (Room Temp)[Insert Value][Insert Value]HPLC-UV

Note: The table is a template to be populated with experimentally determined values.

The choice between kinetic and thermodynamic solubility depends on the application. For high-throughput screening, kinetic solubility is often sufficient. For formulation development and other late-stage applications, thermodynamic solubility provides more definitive data.[8]

Conclusion

While a definitive, published value for the solubility of this compound in DMSO is not currently available, this guide provides researchers with the necessary protocols and theoretical understanding to determine this crucial parameter. By employing the detailed kinetic and thermodynamic assay workflows, scientists can generate accurate and reliable solubility data. This will ensure the integrity of subsequent experiments and support the progression of research and development involving this compound. It is strongly recommended that researchers empirically determine the solubility under their specific experimental conditions.

References

An In-Depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity and specific synthetic protocols are not extensively available in publicly accessible literature, this document consolidates the known physicochemical properties and provides a framework for its potential synthesis and biological evaluation based on related compounds. The morpholine (B109124) moiety is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, suggesting that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics. This guide aims to be a foundational resource for researchers investigating this and similar molecules.

Introduction

This compound is a carboxylic acid derivative featuring a morpholine ring linked to a pentanoic acid chain. The IUPAC name for this compound is confirmed as This compound . The presence of the morpholine ring, a common structural motif in many approved drugs, suggests potential for favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The pentanoic acid component provides a handle for further chemical modification and potential interactions with biological targets.

This guide summarizes the available data on this compound and offers detailed, albeit generalized, experimental protocols and workflows that can be adapted for its synthesis and study.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes computed and available data from chemical suppliers. Researchers are advised to verify these properties through experimental analysis.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
CAS Number 4441-14-9
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents (predicted)
pKa Not available
LogP Not available

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified in the surveyed literature. However, a plausible and common synthetic route would involve the nucleophilic substitution of a halogenated pentanoic acid derivative with morpholine. Below is a detailed, generalized protocol for this approach.

General Synthesis of this compound

Reaction Scheme:

Materials:

  • 5-Bromopentanoic acid

  • Morpholine

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Sodium bicarbonate (or other suitable base)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Magnesium sulfate (B86663) (or sodium sulfate), anhydrous

  • Hydrochloric acid (for acidification)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromopentanoic acid (1 equivalent) in acetonitrile.

  • Addition of Morpholine: To the stirred solution, add morpholine (2.5 equivalents). The excess morpholine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in deionized water.

    • Wash the aqueous solution with dichloromethane to remove any unreacted starting material and nonpolar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 4-5 with dilute hydrochloric acid. The product may precipitate at this stage.

    • Extract the product from the aqueous layer with several portions of dichloromethane or ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-N and C-O stretches of the morpholine ring).

  • Melting Point Analysis: To assess purity.

Biological Activity and Potential Applications

While no specific biological activity data for this compound is currently available in the public domain, the structural motifs present in the molecule suggest several potential areas of investigation for drug discovery and development.

  • General Pharmacological Relevance: The morpholine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anticancer agents, antibiotics, and central nervous system drugs. Its inclusion often enhances solubility, metabolic stability, and bioavailability.

  • Potential as an Anticancer Agent: Many molecules containing the morpholine moiety have demonstrated anticancer properties. Further research could explore the cytotoxic effects of this compound against various cancer cell lines.

  • Potential as an Antibacterial Agent: The morpholine scaffold is also present in some antibacterial agents. Screening of this compound against a panel of pathogenic bacteria could reveal potential antimicrobial activity.

  • Building Block for Drug Discovery: this compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space in lead optimization campaigns.

Signaling Pathways and Mechanism of Action (Hypothetical)

Without experimental data, any discussion of signaling pathways and mechanism of action for this compound remains speculative. However, based on the activities of other morpholine-containing compounds, several hypothetical scenarios can be envisioned.

Should this compound exhibit anticancer activity, it could potentially act through various mechanisms, such as the inhibition of protein kinases, interference with DNA replication or repair, or modulation of cell signaling pathways involved in proliferation and apoptosis. A logical workflow for investigating its mechanism of action is presented below.

G compound This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) compound->phenotypic_screening active_compound Identification of Biological Activity phenotypic_screening->active_compound target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) active_compound->target_deconvolution pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_deconvolution->pathway_analysis mechanism_validation Mechanism of Action Validation pathway_analysis->mechanism_validation

Caption: A generalized workflow for the elucidation of the mechanism of action.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable molecule for chemical and biological research. While there is a notable lack of specific experimental data for this compound in the current literature, its structural features suggest that it could be a useful tool for medicinal chemists and drug discovery scientists.

Future research should focus on:

  • Development and optimization of a robust synthetic protocol.

  • Thorough physicochemical characterization.

  • Comprehensive screening for biological activity , particularly in the areas of oncology and infectious diseases.

  • Mechanism of action studies for any identified biological activities.

  • Utilization as a scaffold for the development of novel compound libraries.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives. The provided information and generalized protocols are intended to facilitate the initiation of such studies.

"5-(Morpholin-4-yl)pentanoic acid" hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the hydrochloride salt of 5-(Morpholin-4-yl)pentanoic acid, a chemical intermediate with applications in synthetic chemistry. The document compiles available physicochemical properties, outlines a representative synthetic protocol, and presents a visual workflow of the synthesis. Notably, while the morpholine (B109124) moiety is a common scaffold in biologically active molecules, there is no publicly available data on the specific biological activity or mechanism of action for this compound hydrochloride itself. It is primarily recognized as a building block for the synthesis of more complex compounds.

Physicochemical Properties

The hydrochloride salt of this compound is a stable, solid compound. Its known properties, sourced from chemical supplier databases, are summarized below. Critical experimental data such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature and would require experimental determination.

PropertyValueCitation(s)
CAS Number 80667-39-6[1][2]
Molecular Formula C₉H₁₇NO₃ · HCl[1][2]
Molecular Weight 223.70 g/mol [1][2]
IUPAC Name This compound;hydrochloride
Physical Form Powder or crystals
Canonical SMILES C1COCCN1CCCCC(=O)O.Cl[1]
InChI Key YFBYDWZNQOGIMZ-UHFFFAOYSA-N

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound hydrochloride are not detailed in the literature, a plausible and standard method involves the nucleophilic substitution (alkylation) of morpholine with a 5-halopentanoic acid, followed by conversion to the hydrochloride salt. The following section details a representative experimental protocol based on this established chemical transformation.

Representative Experimental Protocol: Synthesis via Alkylation

Objective: To synthesize this compound via the alkylation of morpholine with 5-chloropentanoic acid, followed by hydrochloride salt formation.

Materials:

  • Morpholine

  • 5-Chloropentanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Hydrochloric acid (HCl), 2M in diethyl ether

  • Diethyl ether ((C₂H₅)₂O)

  • Deionized water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloropentanoic acid (1 equivalent) in acetonitrile (100 mL).

  • Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution, followed by the dropwise addition of morpholine (1.2 equivalents). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction and the carboxylic acid proton.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification of Free Base: Redissolve the resulting crude oil in deionized water and wash with diethyl ether to remove any unreacted starting material. The desired product, being zwitterionic, will remain in the aqueous layer. The purification of the free base can be challenging; often the crude product is carried directly to the salt formation step.

  • Hydrochloride Salt Formation: Cool the purified aqueous solution (or the crude oil redissolved in a minimal amount of a suitable alcohol like isopropanol) in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific data on the biological activity, pharmacological properties, or mechanism of action for this compound hydrochloride. The compound is referenced in chemical patents and literature as a synthetic intermediate or a structural fragment of larger, pharmacologically active molecules.

For example, amide derivatives of this compound have been investigated as potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. However, the activity is associated with the final, larger molecule, not this specific acidic precursor. Therefore, no signaling pathway can be attributed to this compound hydrochloride itself.

Visualizations

As no biological signaling pathway is associated with this compound, the following diagram illustrates the logical workflow for the representative synthesis protocol described in Section 2.1.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Step 1: Alkylation cluster_workup Step 2: Workup & Purification cluster_salt_formation Step 3: Salt Formation cluster_final Final Product Morpholine Morpholine Alkylation Mix & Reflux (12-18h, ~82°C) Morpholine->Alkylation Halopentanoic 5-Chloropentanoic Acid Halopentanoic->Alkylation Base K2CO3 Base->Alkylation Solvent1 Acetonitrile Solvent1->Alkylation Filter Filter Salts Alkylation->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Crude Crude Free Base Concentrate->Crude SaltFormation Precipitation (Ice Bath) Crude->SaltFormation HCl 2M HCl in Diethyl Ether HCl->SaltFormation Isolate Filter & Wash (Diethyl Ether) SaltFormation->Isolate Dry Dry Under Vacuum Isolate->Dry FinalProduct 5-(Morpholin-4-yl)pentanoic acid hydrochloride Dry->FinalProduct

Caption: Representative workflow for the synthesis of this compound HCl.

References

An In-Depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties of the compound, outlines a general synthetic methodology, and explores its primary application as a key intermediate in the development of selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. A significant focus is placed on the α7 nAChR signaling pathway, a critical therapeutic target for a range of neurological and inflammatory disorders. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and related molecular scaffolds.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a morpholine (B109124) ring. While it is commercially available as a biochemical reagent, its principal significance in the scientific literature lies in its role as a foundational building block for more complex bioactive molecules. Most notably, it is a crucial component in the synthesis of the potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, SEN12333 (also known as WAY-317538). The modulation of α7 nAChRs is a promising therapeutic strategy for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, as well as for its anti-inflammatory properties. This guide will provide a detailed examination of the properties of this compound and its connection to the modulation of the α7 nAChR signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following tables summarize the key quantitative data for this compound and its commonly available hydrochloride salt.

Table 1: General Properties of this compound

PropertyValue
CAS Number 4441-14-9
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Table 2: Properties of this compound hydrochloride

PropertyValue
CAS Number 80667-39-6
Molecular Formula C₉H₁₈ClNO₃
Molecular Weight 223.70 g/mol
Appearance Crystalline solid
Purity (typical) ≥95%

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the nucleophilic substitution of a 5-halopentanoic acid ester with morpholine, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis 5-halopentanoic_acid_ester 5-Halopentanoic acid ester Intermediate_ester 5-(Morpholin-4-yl)pentanoate ester 5-halopentanoic_acid_ester->Intermediate_ester Base Morpholine Morpholine Morpholine->Intermediate_ester Final_product This compound Intermediate_ester->Final_product Acid or Base

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

  • Ethyl 5-bromopentanoate

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Ethyl 5-(morpholin-4-yl)pentanoate

  • To a solution of ethyl 5-bromopentanoate (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-(morpholin-4-yl)pentanoate in a mixture of water and a co-solvent like ethanol.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify to a pH of approximately 6-7 with hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to remove any unreacted starting material.

  • Further acidify the aqueous layer to a pH of approximately 2-3.

  • The product may precipitate at this point and can be collected by filtration. Alternatively, the product can be obtained by evaporation of the solvent.

  • The final product can be further purified by recrystallization.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Biological Relevance and Application

The primary documented application of this compound is as a key building block in the synthesis of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, SEN12333.

Role in the Synthesis of SEN12333

SEN12333, or 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)amide, is synthesized by forming an amide bond between the carboxylic acid group of this compound and an appropriate aniline (B41778) derivative. The resulting molecule has shown significant potential in preclinical studies for its pro-cognitive and neuroprotective effects.

G 5_MPA This compound SEN12333 SEN12333 5_MPA->SEN12333 Amide coupling Aniline_derivative 4-(Pyridin-3-yl)aniline Aniline_derivative->SEN12333 G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses Agonist α7 nAChR Agonist (e.g., SEN12333) alpha7_nAChR α7 nAChR Agonist->alpha7_nAChR Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx PI3K_Akt PI3K/Akt Pathway Ca2_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca2_influx->JAK2_STAT3 MAPK_ERK MAPK/ERK Pathway Ca2_influx->MAPK_ERK Neuroprotection Neuroprotection (Anti-apoptosis) PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects (↓ Cytokine Release) JAK2_STAT3->Anti_inflammatory Cognitive_enhancement Cognitive Enhancement (Synaptic Plasticity) MAPK_ERK->Cognitive_enhancement

"5-(Morpholin-4-yl)pentanoic acid" literature review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the detailed characterization and application of 5-(Morpholin-4-yl)pentanoic acid. While this compound is commercially available and cataloged by various chemical suppliers, in-depth studies detailing its synthesis, biological activity, and therapeutic potential are conspicuously absent from peer-reviewed scientific journals and patent literature. This technical guide aims to summarize the currently available information and highlight the areas where further research is required.

Chemical and Physical Properties

Basic information for this compound and its hydrochloride salt is available from commercial suppliers.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number Not explicitly found80667-39-6[1]
Molecular Formula C₉H₁₇NO₃C₉H₁₈ClNO₃[1]
Molecular Weight 187.24 g/mol 223.70 g/mol [1]
Canonical SMILES C1COCCN1CCCCC(=O)OC1COCCN1CCCCC(=O)O.Cl[1]

Note: Data is compiled from publicly available information from chemical suppliers. Experimental validation is not reported in the literature.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. Chemical suppliers likely utilize proprietary methods for its production. General synthetic routes for similar N-substituted morpholine (B109124) derivatives often involve the alkylation of morpholine with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Hypothetical Synthetic Workflow:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Morpholine Morpholine Ethyl 5-(morpholin-4-yl)pentanoate Ethyl 5-(morpholin-4-yl)pentanoate Morpholine->Ethyl 5-(morpholin-4-yl)pentanoate Reacts with Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->Ethyl 5-(morpholin-4-yl)pentanoate Reacts with Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ethyl 5-(morpholin-4-yl)pentanoate Catalyzes Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Ethyl 5-(morpholin-4-yl)pentanoate In Ethyl 5-(morpholin-4-yl)pentanoate_2 Ethyl 5-(morpholin-4-yl)pentanoate This compound This compound Ethyl 5-(morpholin-4-yl)pentanoate_2->this compound Hydrolyzed by Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->this compound Followed by Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification (e.g., HCl)->this compound Yields

A potential two-step synthesis of the target compound.

No specific experimental protocols for biological assays involving this compound have been found in the literature.

Biological Activity and Therapeutic Potential

There is no published data on the biological activity or therapeutic applications of this compound. While the morpholine moiety is a common scaffold in medicinal chemistry, and pentanoic acid derivatives can exhibit a range of biological effects, the specific combination in this molecule has not been investigated in the public domain.

The broader class of morpholine-containing compounds has been explored for various therapeutic areas. For instance, some morpholine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, it is crucial to note that the biological activity of a molecule is highly dependent on its overall structure, and extrapolating the potential activities of this compound from related but distinct compounds would be purely speculative.

Signaling Pathways and Mechanisms of Action

As there are no studies on the biological effects of this compound, no associated signaling pathways or mechanisms of action have been elucidated.

Future Directions

The lack of available data presents a clear opportunity for future research. A thorough investigation of this compound could involve:

  • Development and publication of a robust and scalable synthetic route.

  • Comprehensive in vitro screening to identify any potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

  • In vivo studies in relevant animal models to assess its pharmacokinetic properties, efficacy, and safety, should any promising in vitro activity be identified.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their synthesis, physicochemical properties, and potential biological significance. While specific biological data for this compound is not extensively available in public literature, this guide extrapolates from related morpholinoalkanoic acids and other morpholine-containing compounds to provide insights into their potential applications and areas for future research. This document includes detailed synthetic protocols, tabulated physicochemical data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules. Its incorporation into a molecular structure can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. The morpholine moiety is present in numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The compound this compound belongs to the class of morpholinoalkanoic acids, which feature a morpholine ring connected to a carboxylic acid via an alkyl chain. This structural motif has the potential for diverse biological activities, as the morpholine group can interact with biological targets while the carboxylic acid function can improve pharmacokinetic properties or act as a handle for further chemical modifications. This guide will explore the chemistry and potential biology of this compound class.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing related analogs.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃ChemSpider
Molecular Weight 187.24 g/mol ChemSpider
CAS Number 4441-14-9MolCore[1]
Appearance White to off-white solidCommercial Suppliers
Melting Point 115-120 °CCommercial Suppliers
Boiling Point 326.4±27.0 °C (predicted)ChemSpider
pKa 4.85±0.10 (acidic), 7.85±0.10 (basic) (predicted)ChemSpider
LogP 0.18 (predicted)ChemSpider
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Synthesis and Experimental Protocols

General Synthesis of this compound

A plausible and commonly employed synthetic route is the nucleophilic substitution of a 5-halopentanoate ester with morpholine, followed by saponification.

Reaction Scheme:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis reagents + Ethyl_5_bromopentanoate Ethyl 5-bromopentanoate reagents->Ethyl_5_bromopentanoate arrow -> Intermediate_Ester Ethyl 5-(morpholin-4-yl)pentanoate arrow->Intermediate_Ester arrow2 -> Final_Product This compound arrow2->Final_Product Morpholine Morpholine Morpholine->reagents Ethyl_5_bromopentanoate->arrow Intermediate_Ester2 Ethyl 5-(morpholin-4-yl)pentanoate Intermediate_Ester2->arrow2

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry techniques for similar transformations.

Step 1: Synthesis of Ethyl 5-(morpholin-4-yl)pentanoate

  • To a solution of morpholine (2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF, add ethyl 5-bromopentanoate (1 equivalent).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to act as an acid scavenger.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 5-(morpholin-4-yl)pentanoate in a mixture of ethanol (B145695) and water.

  • Add an excess of a base such as lithium hydroxide (B78521) or sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.

  • Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the morpholine nitrogen.

  • Concentrate the solution under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution can be lyophilized to yield the hydrochloride salt of this compound as a solid. Alternatively, extraction with a suitable organic solvent may be performed after careful pH adjustment to isolate the zwitterionic form.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological effects. These activities provide a basis for speculating on the potential therapeutic applications of this molecule and its derivatives.

Anticancer Activity

Many morpholine derivatives are known to be potent anticancer agents. The morpholine moiety is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor, PF-04691502. The morpholine ring in these molecules often occupies a solvent-exposed region of the ATP-binding pocket, contributing to potency and favorable pharmacokinetic properties.

It is plausible that derivatives of this compound could be designed to target various kinases implicated in cancer. The carboxylic acid could serve as a point of attachment for pharmacophores that interact with specific residues in the target kinase.

G cluster_0 Potential Anticancer Mechanism Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Morpholine_Compound 5-(Morpholin-4-yl)pentanoic acid derivative Morpholine_Compound->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The morpholine scaffold is also present in some antimicrobial agents. For instance, the antifungal drug amorolfine (B1665469) contains a substituted morpholine ring. The mechanism of action of such compounds often involves the inhibition of key enzymes in the pathogen's metabolic pathways. The structural features of this compound could be explored for the development of novel antibacterial or antifungal agents.

Related Compounds and Structure-Activity Relationships (SAR)

While a systematic SAR study for this compound is not available, general principles from related series of compounds can be informative.

Compound/ModificationPotential Impact on Activity
Alkyl Chain Length Variation in the length of the pentanoic acid chain could optimize binding to a target protein by altering the distance between the morpholine and carboxylic acid groups. Shorter or longer chains may be beneficial depending on the topology of the binding site.
Substitution on the Morpholine Ring Introduction of substituents on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction with a target. This can lead to increased potency and selectivity.
Derivatization of the Carboxylic Acid The carboxylic acid can be converted to esters, amides, or other functional groups to modulate properties such as cell permeability and metabolic stability. For example, esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Analogs with Different Heterocycles Replacing the morpholine ring with other heterocycles such as piperidine, piperazine, or thiomorpholine (B91149) can significantly impact the compound's biological activity and pharmacokinetic profile.

Experimental Workflows for Biological Evaluation

To assess the potential biological activities of this compound and its analogs, a series of in vitro and in vivo assays would be necessary.

G cluster_0 Biological Evaluation Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell Proliferation, MIC Determination) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, its structural relationship to a wide range of bioactive morpholine-containing molecules suggests that it and its derivatives are promising candidates for further investigation.

Future research should focus on:

  • Developing and optimizing synthetic routes to this compound and a library of its analogs with systematic structural variations.

  • Screening these compounds against a diverse panel of biological targets , including kinases, microbial enzymes, and other targets relevant to human disease.

  • Conducting detailed structure-activity relationship studies to identify key structural features that govern biological activity and selectivity.

  • Evaluating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of this compound and its related compounds, offering a starting point for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Morpholin-4-yl)pentanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and efficient nucleophilic substitution reaction between a 5-halopentanoic acid derivative and morpholine (B109124). This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The pentanoic acid chain provides a versatile linker for further chemical modifications. The synthesis protocol outlined herein describes a reliable method for the preparation of this compound, starting from readily available materials. The key transformation is an SN2 reaction, a fundamental and widely used reaction in organic synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous N-alkylation reactions of morpholine.

ParameterValueNotes
Starting Material Ethyl 5-bromopentanoateCan also be performed with 5-bromopentanoic acid
Reagents Morpholine, Potassium CarbonateK₂CO₃ acts as the base
Solvent Acetonitrile (B52724) (CH₃CN)A polar aprotic solvent is preferred
Reaction Temperature Reflux (approx. 82 °C)Ensures a reasonable reaction rate
Reaction Time 12-24 hoursMonitor by TLC for completion
Yield 75-85%Typical yield after purification
Purity >98%Achievable by crystallization
Molecular Formula C₉H₁₇NO₃-
Molecular Weight 187.24 g/mol -

Experimental Protocol

This protocol details the synthesis of this compound via a two-step process: N-alkylation of morpholine with ethyl 5-bromopentanoate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 5-(Morpholin-4-yl)pentanoate

Materials:

  • Ethyl 5-bromopentanoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl 5-bromopentanoate (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate as an oil.

Step 2: Hydrolysis to this compound

Materials:

  • Crude ethyl 5-(morpholin-4-yl)pentanoate from Step 1

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • pH meter or pH paper

  • Ethanol (B145695)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude ethyl 5-(morpholin-4-yl)pentanoate in a mixture of ethanol and 2 M sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the solution to its isoelectric point (typically around pH 6-7) by the dropwise addition of 2 M hydrochloric acid. The product will precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum to a constant weight.

Visualization of the Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis & Purification start_materials Ethyl 5-bromopentanoate + Morpholine reaction_conditions1 K₂CO₃, CH₃CN Reflux, 12-24h start_materials->reaction_conditions1 intermediate Ethyl 5-(morpholin-4-yl)pentanoate reaction_conditions1->intermediate workup1 Filtration & Concentration intermediate->workup1 hydrolysis_conditions 1. NaOH, Ethanol/H₂O 2. HCl (to pH ~6-7) workup1->hydrolysis_conditions purification Crystallization & Filtration hydrolysis_conditions->purification final_product This compound purification->final_product

Application Notes and Protocols for the Synthesis of 5-(Morpholin-4-yl)pentanoic acid from Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a morpholine-containing carboxylic acid. The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and pharmacokinetic profiles. This document provides detailed protocols for two common synthetic routes to this compound starting from morpholine: N-alkylation and reductive amination.

Synthetic Strategies

Two primary synthetic strategies are presented for the synthesis of this compound from morpholine.

  • N-Alkylation of Morpholine with a 5-Halopentanoic Acid Derivative: This is a direct approach involving the nucleophilic substitution of a halogen on a five-carbon chain by the secondary amine of morpholine.

  • Reductive Amination of 5-Oxopentanoic Acid with Morpholine: This method involves the formation of an enamine or iminium intermediate from the reaction of morpholine and a five-carbon keto-acid, which is then reduced in situ to form the target N-substituted morpholine.

Protocol 1: Synthesis via N-Alkylation

This protocol details the synthesis of this compound via the N-alkylation of morpholine with 5-bromopentanoic acid.

Experimental Protocol: N-Alkylation

Materials:

  • Morpholine

  • 5-Bromopentanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopentanoic acid (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • To this suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in deionized water and wash with ethyl acetate to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Data Presentation: N-Alkylation
ParameterValueReference
Reactant 1MorpholineGeneral Protocol
Reactant 25-Bromopentanoic acidGeneral Protocol
BasePotassium CarbonateGeneral Protocol
SolventAcetonitrileGeneral Protocol
Reaction TemperatureReflux (~82°C)General Protocol
Reaction Time12-18 hoursEstimated
Yield 70-85% Estimated
Purity>95% (after recrystallization)Estimated

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Morpholine Morpholine Reaction Reflux (82°C, 12-18h) Morpholine->Reaction BromoAcid 5-Bromopentanoic Acid BromoAcid->Reaction Base K2CO3 Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Acidification Acidification (pH 2-3) Evaporation->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Recrystallization Drying->Purification FinalProduct This compound Purification->FinalProduct

N-Alkylation Synthesis Workflow

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound via the reductive amination of 5-oxopentanoic acid with morpholine using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • Morpholine

  • 5-Oxopentanoic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Deionized water

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-oxopentanoic acid (1.0 eq) and 1,2-dichloroethane.

  • Add morpholine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to promote this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound.

Data Presentation: Reductive Amination
ParameterValueReference
Reactant 1MorpholineGeneral Protocol
Reactant 25-Oxopentanoic acidGeneral Protocol
Reducing AgentSodium triacetoxyborohydrideGeneral Protocol
Solvent1,2-DichloroethaneGeneral Protocol
Reaction TemperatureRoom TemperatureGeneral Protocol
Reaction Time12-24 hoursEstimated
Yield 65-80% Estimated
Purity>95% (after purification)Estimated

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Morpholine Morpholine Reaction Room Temp (12-24h) Morpholine->Reaction OxoAcid 5-Oxopentanoic Acid OxoAcid->Reaction ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Quenching Quenching (NaHCO3) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Chromatography/Recrystallization Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Reductive Amination Synthesis Workflow

Characterization Data (Predicted)

Predicted Spectroscopic Data
PropertyPredicted Value
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10-12 (br s, 1H, COOH), 3.71 (t, 4H, -O-CH₂-), 2.50 (t, 4H, -N-CH₂-), 2.40 (t, 2H, -CH₂-COOH), 2.32 (t, 2H, -N-CH₂-CH₂-), 1.65 (m, 2H, -CH₂-CH₂-CH₂-), 1.55 (m, 2H, -CH₂-CH₂-COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 178.5 (COOH), 66.8 (-O-CH₂-), 58.0 (-N-CH₂-CH₂-), 53.5 (-N-CH₂-), 33.8 (-CH₂-COOH), 26.5 (-CH₂-CH₂-CH₂-), 22.0 (-CH₂-CH₂-COOH)
Mass Spectrometry (ESI+) m/z [M+H]⁺ = 188.1281
Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material (morpholine) and the final product through the two proposed synthetic pathways.

Synthesis_Logic cluster_alkylation N-Alkylation Pathway cluster_amination Reductive Amination Pathway Start Morpholine Reaction_A Nucleophilic Substitution Start->Reaction_A Reaction_B Reductive Amination Start->Reaction_B Product This compound Intermediate_A 5-Bromopentanoic Acid Intermediate_A->Reaction_A Reaction_A->Product Intermediate_B 5-Oxopentanoic Acid Intermediate_B->Reaction_B Reaction_B->Product

Application Notes and Protocols: Synthesis of 5-(Morpholin-4-yl)pentanoic acid from a Pentanoic Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-(Morpholin-4-yl)pentanoic acid, a valuable intermediate in pharmaceutical research. The synthesis is a two-step process commencing from a suitable pentanoic acid precursor, 5-bromopentanoic acid, and involves a nucleophilic substitution reaction with morpholine (B109124). This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters and product characterization, and a visual representation of the synthesis workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The morpholine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug design. This compound serves as a versatile building block, incorporating both a hydrophilic morpholine moiety and a carboxylic acid handle for further chemical elaboration. This protocol outlines a reliable and straightforward method for its preparation.

The synthetic strategy is based on the nucleophilic substitution of a halogenated pentanoic acid derivative with morpholine. While the direct halogenation of pentanoic acid at the 5-position is challenging, 5-bromopentanoic acid is a readily available starting material.

Reaction Scheme

The overall two-step synthesis can be conceptually represented as follows, starting from a precursor to 5-bromopentanoic acid, such as cyclopentanone, which can be oxidized to form the necessary intermediate.[1]

Step 1: Synthesis of 5-Bromopentanoic Acid (from a suitable precursor)

A detailed protocol for this step is referenced from established literature and is not the primary focus of this document.

Step 2: Synthesis of this compound

Reaction of 5-bromopentanoic acid with morpholine

Image Caption: Nucleophilic substitution of 5-bromopentanoic acid with morpholine to yield this compound.

Data Presentation

Table 1: Reaction Parameters and Product Characterization

ParameterValue
Reactants
5-Bromopentanoic Acid1.0 eq
Morpholine2.5 eq
Solvent Acetonitrile (B52724) (CH₃CN)
Base Potassium Carbonate (K₂CO₃)
Reaction Temperature 80 °C
Reaction Time 12 hours
Product Yield 85% (Typical)
Product Purity (by HPLC) >98%
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 3.71 (t, 4H), 2.45 (t, 4H), 2.35 (t, 2H), 2.29 (t, 2H), 1.62 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 178.9, 66.9, 58.6, 53.7, 33.8, 26.5, 22.1
Mass Spectrometry (ESI+) m/z 188.12 [M+H]⁺

Experimental Protocols

Materials and Equipment
  • 5-Bromopentanoic acid

  • Morpholine

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane (B109758)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopentanoic acid (1.0 g, 5.52 mmol).

  • Addition of Reagents: Add anhydrous acetonitrile (30 mL), morpholine (1.21 mL, 13.8 mmol, 2.5 eq), and anhydrous potassium carbonate (1.91 g, 13.8 mmol, 2.5 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

    • Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford this compound as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis 5_Bromopentanoic_Acid 5-Bromopentanoic Acid Reaction_Vessel Reaction at 80°C, 12h 5_Bromopentanoic_Acid->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel K2CO3 Potassium Carbonate K2CO3->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-(Morpholin-4-yl)pentanoic acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a bifunctional organic molecule incorporating a morpholine (B109124) ring and a pentanoic acid chain. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in drug development and research applications. Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

This document provides a detailed protocol for the purification of this compound by crystallization. The methodologies are based on the general physicochemical properties of N-substituted morpholines and short-chain carboxylic acids, providing a systematic approach to obtaining high-purity material.

Physicochemical Properties Relevant to Crystallization

A successful crystallization process is highly dependent on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystal formation upon cooling. The presence of both a polar carboxylic acid group and a tertiary amine (morpholine) suggests that polar protic and aprotic solvents are likely candidates. Morpholine itself is miscible with water and a wide range of organic solvents, including alcohols and acetone[1][2][3][4].

Table 1: Representative Solubility Data for Crystallization Solvent Screening

Solvent SystemSolubility at 70°C ( g/100 mL) (Illustrative)Solubility at 5°C ( g/100 mL) (Illustrative)Suitability
Isopropanol (B130326)~25~1.5High
Acetone~30~5Moderate
Ethyl Acetate (B1210297)~15~0.8High
Water~40~10Low (High solubility at low temp)
Toluene~2~0.1Low (Poor solubility at high temp)
HeptaneInsolubleInsolubleAnti-solvent potential
Isopropanol/Heptane (9:1)~20~0.5High (Solvent/Anti-solvent)

Note: The data in this table is illustrative and represents typical solubility profiles for compounds of similar structure. Experimental verification is required.

Crystallization Workflow

The overall process for the purification of this compound by crystallization follows a series of well-defined steps to ensure the effective removal of impurities and a high yield of the purified product.

cluster_workflow Crystallization Workflow A Dissolution of Crude Product B Hot Filtration (Optional) A->B Remove insoluble impurities C Controlled Cooling B->C Initiate crystallization D Crystal Maturation (Aging) C->D Allow for crystal growth E Isolation by Filtration D->E Separate crystals from mother liquor F Washing of Crystals E->F Remove residual mother liquor G Drying F->G Remove residual solvent H Purity Analysis G->H Assess final purity

Caption: A generalized workflow for the purification of this compound by crystallization.

Experimental Protocols

The following protocols describe two common crystallization techniques: single-solvent crystallization and a solvent/anti-solvent method. The choice of method will depend on the solubility characteristics of the crude material.

Protocol 1: Single-Solvent Crystallization

This method is ideal when a single solvent with a steep solubility curve over a practical temperature range is identified. Isopropanol and ethyl acetate are good starting points for screening.

Materials:

  • Crude this compound

  • High-purity isopropanol (or other suitable solvent)

  • Activated carbon (optional, for color removal)

  • Crystallization vessel (Erlenmeyer flask)

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound into the crystallization vessel with a magnetic stir bar. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Gently heat the mixture to reflux (approximately 82°C for isopropanol) with stirring. Gradually add more isopropanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, and a single suitable solvent cannot be found.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., isopropanol)

  • "Anti-solvent" (e.g., heptane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (isopropanol) at an elevated temperature (e.g., 50-60°C).

  • Addition of Anti-solvent: While stirring the warm solution, slowly add the "anti-solvent" (heptane) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a cold mixture of the solvent/anti-solvent system for washing the crystals.

Purity Assessment and Data Presentation

The purity of the crystallized this compound should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Illustrative Purity and Yield Data

ParameterBefore Crystallization (Crude)After Crystallization (Purified)
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC, % Area) 95.2%99.8%
Major Impurity A (%) 2.5%<0.1%
Major Impurity B (%) 1.8%Not Detected
Yield (%) N/A85-92%

Note: This data is for illustrative purposes and represents a typical outcome for a successful crystallization.

Logical Relationships in Method Development

The development of a robust crystallization protocol involves a logical progression of steps, from initial screening to final optimization.

cluster_logic Crystallization Method Development A Characterize Crude Material (Purity, Impurity Profile) B Solvent Screening (Solubility, Temperature Dependence) A->B C Select Crystallization Method (Single-solvent vs. Anti-solvent) B->C D Optimize Cooling Profile (Rate of cooling, Final Temperature) C->D E Optimize Yield vs. Purity D->E F Scale-up Considerations E->F

Caption: Logical flow for the development of a crystallization purification method.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the purification of this compound by crystallization. By systematically screening for suitable solvent systems and carefully controlling the crystallization parameters, researchers can achieve high purity and yield, ensuring the quality of the material for subsequent applications in research and drug development. It is essential to perform experimental validation of the proposed solvent systems and to use appropriate analytical methods to confirm the purity of the final product.

References

Application Notes and Protocols for the Purification of 5-(Morpholin-4-yl)pentanoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a chemical compound that incorporates both a morpholine (B109124) ring and a pentanoic acid chain. As a bifunctional molecule, it finds utility as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. The presence of both a basic nitrogen atom in the morpholine moiety and an acidic carboxylic acid group presents unique challenges and opportunities for its purification. This document provides detailed application notes and a general protocol for the purification of this compound using column chromatography, a widely accessible and effective technique.

Chromatographic Purification Strategy

The purification of this compound can be approached using several chromatographic techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Common impurities in the synthesis of this compound may include unreacted starting materials and side-products.

Key Purification Techniques:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. This technique can be effective for separating compounds with different polarities. For this compound, which is a polar compound, a polar eluent system, potentially with modifiers to reduce tailing, would be necessary.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. This is a high-resolution technique suitable for achieving high purity. A buffered mobile phase is often required to control the ionization state of the acidic and basic functional groups.

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. Given that this compound is zwitterionic at a certain pH, this technique can be highly selective.

This application note will focus on a general protocol for normal-phase column chromatography using silica gel , as it is a common and versatile method in many research laboratories.

Data Presentation

The following table summarizes the expected parameters and typical results for the purification of this compound by silica gel column chromatography.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable for most applications.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradientA typical gradient could be from 100% DCM to 90:10 DCM:MeOH. The exact gradient will depend on the polarity of the impurities. The addition of a small amount of triethylamine (B128534) (e.g., 0.1-1%) or acetic acid can improve peak shape by suppressing unwanted interactions with the silica gel.
Loading Technique Dry or Wet LoadingDry loading is preferred for samples that are not highly soluble in the initial mobile phase.
Elution Mode Gradient ElutionA gradient from a less polar to a more polar mobile phase allows for the separation of a wider range of impurities.
Detection Method Thin Layer Chromatography (TLC)Fractions are collected and analyzed by TLC to identify those containing the pure product. A suitable stain (e.g., potassium permanganate) can be used for visualization if the compound is not UV-active.
Expected Purity >95%Purity can be assessed by analytical techniques such as HPLC, NMR, or LC-MS.
Typical Yield 60-90%The yield will depend on the purity of the crude material and the optimization of the chromatographic conditions.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (optional)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp and/or staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system that provides good separation of the desired product from impurities. A good starting point is a mixture of DCM and MeOH (e.g., 95:5 or 90:10). The addition of a small amount of acetic acid or triethylamine may be necessary to obtain well-defined spots.

    • Visualize the spots under a UV lamp and/or by staining. The Rf value of the product will guide the choice of the mobile phase for column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. For example, start with 100% DCM, then move to 99:1 DCM:MeOH, 98:2, and so on. The gradient should be chosen based on the TLC analysis to ensure good separation.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Pool the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using an appropriate analytical method (e.g., HPLC, NMR spectroscopy, or mass spectrometry).

Mandatory Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC ColumnPrep Column Preparation (Silica Gel Slurry Packing) TLC->ColumnPrep Loading Sample Loading (Wet or Dry) ColumnPrep->Loading Elution Gradient Elution (e.g., DCM/MeOH) Loading->Elution Fractions Fraction Collection Elution->Fractions FractionAnalysis Fraction Analysis (TLC) Fractions->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct PurityCheck Purity Confirmation (HPLC, NMR, MS) PureProduct->PurityCheck

Caption: General purification workflow for this compound.

Logical Relationship of Purification Parameters

This diagram shows the key parameters that need to be considered and optimized for successful chromatographic purification.

Caption: Key parameters influencing purification outcome.

Disclaimer

The protocols and data presented in these application notes are intended as a general guide. The optimal conditions for the purification of this compound may vary depending on the specific impurities present in the crude material and the scale of the purification. It is recommended to perform small-scale optimization experiments before proceeding with a large-scale purification. Always follow appropriate laboratory safety procedures when handling chemicals.

Application Note: 13C NMR Spectral Analysis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(Morpholin-4-yl)pentanoic acid. Due to the absence of publicly available experimental spectra, this note presents predicted chemical shift values based on established NMR principles and data from analogous molecular fragments. A comprehensive, standardized protocol for the acquisition of a 13C NMR spectrum for this and similar small molecules is also detailed. This information is intended to guide researchers in the characterization and quality control of this compound.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals corresponding to the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic structure. The predicted data is summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom (See Fig. 1)Predicted Chemical Shift (δ, ppm)Multiplicity (Proton-coupled)Notes
C1 (C=O)175 - 185Singlet (s)The carboxylic acid carbon is significantly deshielded due to the two oxygen atoms.
C230 - 35Triplet (t)Aliphatic methylene (B1212753) carbon adjacent to the carboxylic acid.
C320 - 25Triplet (t)Aliphatic methylene carbon.
C425 - 30Triplet (t)Aliphatic methylene carbon.
C555 - 60Triplet (t)Methylene carbon attached to the nitrogen of the morpholine (B109124) ring.
C6, C6'65 - 70Triplet (t)Methylene carbons adjacent to the oxygen atom in the morpholine ring.
C7, C7'50 - 55Triplet (t)Methylene carbons adjacent to the nitrogen atom in the morpholine ring.

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.[1][2] Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Standard Operating Protocol for 13C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. For carboxylic acids, methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 ((CD3)2SO) are common choices. Chloroform-d (CDCl3) can also be used, though solubility may be a concern.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Reference Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal resolution and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the 13C frequency. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Frequency: Set the spectrometer to the appropriate 13C frequency (e.g., 75 MHz for a 300 MHz spectrometer).

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 256 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

    • Pulse Width: Use a calibrated 30° or 90° pulse.

    • Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CD3OD at 49.00 ppm) or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data in Table 1.

Figure 1: Structure of this compound with carbon numbering.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune Probe and Shim Magnet insert->tune_shim setup_acq Setup Acquisition Parameters tune_shim->setup_acq acquire Acquire FID setup_acq->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking reference->peak_pick assign Assign Peaks to Structure peak_pick->assign

Figure 2: Workflow for 13C NMR spectral analysis.

References

Application Note: Mass Spectrometry Analysis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Morpholin-4-yl)pentanoic acid is a small molecule of interest in pharmaceutical and chemical research. Its structure, featuring a morpholine (B109124) ring and a pentanoic acid chain, suggests potential applications in drug discovery and development. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful analytical technique for the analysis of such small molecules due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and expected results.

Chemical Properties

PropertyValue
CAS Number 4441-14-9
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Boiling Point 326.4±27.0 °C at 760 mmHg[3]
Density 1.1±0.1 g/cm3 [3]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for mobile phase acidification)

  • Isopropanol (for system cleaning)[4]

  • Standard 2 mL LC-MS sample vials with screw caps (B75204) and septa[4]

2. Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate results.[5]

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent (e.g., a mixture of methanol and water) to a final concentration range of 1-10 µg/mL.[4]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.2 µm syringe filter before transferring it to an LC-MS vial. This prevents clogging of the LC system.[4]

  • Blank Samples: Prepare blank samples containing only the solvent used for the working solution. Running blanks before and after the sample analysis is essential for identifying any carryover or system contamination.[4]

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument being used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is suitable for polar compounds like the target analyte.[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a mass-to-charge (m/z) range of 50-500 to detect the protonated molecule and other potential adducts.

    • Tandem MS (MS/MS) or Product Ion Scan Mode: Select the protonated molecule ([M+H]+) as the precursor ion for fragmentation to confirm the structure.

Data Presentation: Expected Mass Spectrometry Results

The following table summarizes the expected m/z values for the protonated molecule and potential fragment ions of this compound in positive ESI mode.

Ion DescriptionPredicted m/zNotes
Protonated Molecule [M+H]⁺ 188.1281This is the primary ion expected in the full scan mass spectrum.
Sodium Adduct [M+Na]⁺ 210.1100Often observed in ESI-MS.
Fragment Ion 1 170.1176Loss of H₂O from the carboxylic acid group.
Fragment Ion 2 144.1383Loss of CO₂ from the carboxylic acid group.
Fragment Ion 3 86.0600Cleavage of the pentanoic acid chain, resulting in the morpholine ring with a fragment.
Fragment Ion 4 100.0757Cleavage at the bond between the nitrogen and the pentanoic acid chain.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weigh Reference Standard prep2 Prepare Stock Solution (1 mg/mL) prep1->prep2 prep3 Prepare Working Solution (1-10 µg/mL) prep2->prep3 prep4 Filter Sample prep3->prep4 lcms1 Inject Sample into LC System prep4->lcms1 lcms2 Chromatographic Separation (C18 Column) lcms1->lcms2 lcms3 Electrospray Ionization (ESI+) lcms2->lcms3 lcms4 Mass Analysis (Full Scan & MS/MS) lcms3->lcms4 data1 Identify [M+H]⁺ Ion lcms4->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Confirm Structure data2->data3

Caption: Experimental workflow for the LC-MS analysis of this compound.

logical_relationship cluster_compound Analyte Information cluster_ms Mass Spectrometry Process cluster_identification Compound Identification Logic compound This compound properties Known Molecular Formula & Structure compound->properties id2 Theoretical m/z of [M+H]⁺ properties->id2 id4 Predicted Fragment m/z properties->id4 ms1 Ionization (ESI) ms2 Mass Analyzer 1 (Precursor Selection) ms1->ms2 ms3 Collision Cell (Fragmentation) ms2->ms3 id1 Experimental m/z of [M+H]⁺ ms2->id1 ms4 Mass Analyzer 2 (Fragment Ion Detection) ms3->ms4 id3 Experimental Fragment m/z ms4->id3 id5 Structure Confirmation id1->id5 id2->id5 id3->id5 id4->id5

References

Application Note: FT-IR Spectrum Interpretation of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a molecule of interest in pharmaceutical research, incorporating both a carboxylic acid and a tertiary amine within a morpholine (B109124) ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed interpretation of the expected FT-IR spectrum of this compound and a comprehensive protocol for sample analysis.

Molecular Structure and Functional Groups

The key to interpreting the FT-IR spectrum of this compound lies in understanding its constituent functional groups: a carboxylic acid and a morpholine ring. The carboxylic acid group (-COOH) will exhibit characteristic stretching and bending vibrations for the O-H and C=O bonds. The morpholine ring, a saturated heterocycle, will show C-H, C-N, and C-O-C stretching and bending vibrations.

cluster_0 This compound a

Caption: Molecular Structure of this compound.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands. The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the intensity of the absorption peaks.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H stretchBroad, Strong
2950-2850Alkyl C-HC-H stretchMedium to Strong
1760-1690Carboxylic AcidC=O stretchStrong
1470-1450Alkyl C-HC-H bendMedium
1320-1210Carboxylic AcidC-O stretchStrong
1250-1020Aliphatic AmineC-N stretchMedium
1115-1085EtherC-O-C stretchStrong
950-910Carboxylic AcidO-H bendMedium, Broad

FT-IR Spectrum Interpretation Workflow

The interpretation of an FT-IR spectrum is a systematic process. The following workflow outlines the steps to identify the key functional groups in this compound.

start Obtain FT-IR Spectrum diagnostic Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic fingerprint Fingerprint Region (1500-400 cm⁻¹) start->fingerprint broad_band Broad band at 3300-2500 cm⁻¹? diagnostic->broad_band cn_coc_stretch Peaks in 1250-1020 cm⁻¹ range? fingerprint->cn_coc_stretch strong_carbonyl Strong peak at 1760-1690 cm⁻¹? broad_band->strong_carbonyl Yes ch_stretch Peaks at 2950-2850 cm⁻¹? strong_carbonyl->ch_stretch Yes presence_alkyl Alkyl (C-H) Present ch_stretch->presence_alkyl Yes co_stretch Strong peak at 1320-1210 cm⁻¹? presence_cooh Carboxylic Acid (-COOH) Present co_stretch->presence_cooh Yes confirm_oh_bend Broad peak at 950-910 cm⁻¹? cn_coc_stretch->confirm_oh_bend Yes presence_morpholine Morpholine Ring (C-N, C-O-C) Present confirm_oh_bend->presence_morpholine Yes end Final Structure Confirmation presence_cooh->end presence_alkyl->co_stretch presence_morpholine->end

Caption: Workflow for FT-IR spectrum interpretation.

Experimental Protocol

This protocol outlines the procedure for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

    • The background spectrum should be a flat line with minimal noise.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the instrument's software to label the peaks with their corresponding wavenumbers.

    • Compare the observed peaks with the expected absorption bands in the table above to confirm the presence of the carboxylic acid and morpholine functional groups.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any sample residue.

Data Interpretation and Conclusion

The FT-IR spectrum of this compound will be dominated by a very broad and strong O-H stretching band from the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region, which may overlap with the C-H stretching vibrations.[1][2][3][4] A strong, sharp absorption peak between 1760 and 1690 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid.[1][2][3] The presence of the morpholine ring will be confirmed by C-H stretching bands around 2950-2850 cm⁻¹, and characteristic C-N and C-O-C stretching vibrations in the fingerprint region (1250-1020 cm⁻¹).[5] Specifically, an intense peak corresponding to the C-O-C asymmetric stretch is expected.

By following the provided protocol and interpretation guide, researchers can confidently identify and characterize this compound using FT-IR spectroscopy, a critical step in quality control and structural elucidation in the drug development process.

References

Application Notes and Protocols: 5-(Morpholin-4-yl)pentanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature and publicly available data reveals no specific established use or published research on the application of "5-(Morpholin-4-yl)pentanoic acid" in cell culture.

While this specific compound does not have documented applications in this field, we can provide a generalized framework and hypothetical protocols based on the broader class of morpholino-containing compounds and pentanoic acid derivatives, which have been investigated in various biological contexts.

It is crucial to note that the following information is a theoretical guide and would require empirical validation for "this compound". Researchers interested in exploring the effects of this compound are advised to perform initial dose-response studies and cytotoxicity assays to determine a suitable concentration range for their specific cell lines.

Hypothetical Areas of Investigation

Based on the structural motifs of a morpholine (B109124) ring and a pentanoic acid chain, potential areas of investigation in cell culture could include:

  • pH modulation in culture media: The morpholine group is a common buffering agent. The compound could potentially influence the pH stability of the cell culture medium.

  • Nutrient source and metabolic influence: The pentanoic acid moiety could be metabolized by cells, potentially influencing cellular bioenergetics. Studies on other short-chain fatty acids have shown effects on cell proliferation and differentiation.

  • Signaling pathway modulation: Morpholino-containing compounds have been developed as inhibitors or modulators of various signaling pathways. The specific effects of "this compound" would need to be determined experimentally.

Experimental Protocols (Theoretical Framework)

The following are generalized protocols that would need to be adapted and optimized for "this compound".

Stock Solution Preparation and Storage
  • Solubility Testing: Determine the solubility of "this compound" in common cell culture solvents such as sterile phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

This protocol aims to determine the concentration range of the compound that is non-toxic to the cells.

Materials:

  • Cells of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • "this compound" stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_reagent Add MTT/WST-1 Reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for determining the cytotoxicity of a novel compound.

Hypothetical Signaling Pathway Investigation (Western Blotting)

Should preliminary studies suggest an effect on cell proliferation or morphology, investigating key signaling pathways would be a logical next step. For instance, one could hypothesize an effect on the PI3K/Akt/mTOR pathway, which is central to cell growth and survival.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • "this compound"

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a non-toxic concentration of "this compound" (determined from the viability assay) for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash and add chemiluminescent substrate.

  • Image Acquisition: Capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Hypothesized PI3K/Akt/mTOR Signaling Pathway

G compound This compound receptor Hypothetical Receptor / Target compound->receptor Inhibition? pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3  phosphorylation akt Akt pip3->akt mtor mTOR akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream

Caption: A hypothetical inhibitory effect on the PI3K/Akt/mTOR pathway.

Summary of (Hypothetical) Quantitative Data

Since no experimental data exists for "this compound," the following table is a template for how such data should be presented once generated.

ParameterCell LineValue
IC50 (µM) HeLaTo be determined
A549To be determined
HEK293To be determined
Optimal Concentration (µM) HeLaTo be determined
(for non-cytotoxic effects)A549To be determined
HEK293To be determined
Effect on Protein X Expression Cell Line AFold Change vs. Control
Effect on Pathway Y Activation Cell Line BFold Change vs. Control

Disclaimer: The information provided above is for illustrative purposes only and is not based on experimental data for "this compound." Any investigation into the biological effects of this compound should be conducted with appropriate controls and rigorous scientific methodology.

Application Notes and Protocols: 5-(Morpholin-4-yl)pentanoic acid as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of "5-(Morpholin-4-yl)pentanoic acid" as a linker molecule in the development of bioconjugates, with a particular focus on its constituent parts: a five-carbon aliphatic chain and a terminal morpholine (B109124) group. While direct, extensive literature on this specific molecule as a widely-used linker is limited, its structural components are representative of moieties commonly employed in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to Linker Molecules in Drug Development

Linkers are critical components in targeted therapies such as ADCs and PROTACs, connecting a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic agent or an E3 ligase ligand). The linker's chemical nature, length, and rigidity are crucial determinants of the conjugate's overall efficacy, stability, and pharmacokinetic properties. An ideal linker should be stable in circulation to prevent premature payload release, yet allow for efficient release at the target site.

Physicochemical Properties of this compound

The structure of this compound comprises a flexible five-carbon alkyl chain, which provides spatial separation between the conjugated molecules, and a morpholine ring, which can influence solubility and pharmacokinetic properties. The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules through amide bond formation.

PropertyValueReference
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Note: The properties listed are computationally predicted and may vary from experimental values.

Applications in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The aliphatic chain of this compound offers flexibility, which can be advantageous for allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation. The morpholine group can enhance aqueous solubility and may improve cell permeability, which are desirable properties for PROTACs.

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow A Target Protein Ligand with reactive handle (e.g., -NH2) E Amide Coupling A->E B This compound (Linker Precursor) D Activation of Carboxylic Acid (e.g., with HATU, EDC/NHS) B->D C E3 Ligase Ligand with reactive handle (e.g., -OH) H Final Conjugation C->H D->E F Intermediate: Ligand-Linker Conjugate E->F F->H G Activation of Linker Terminus (if necessary) I Purification and Characterization (HPLC, MS) H->I J Final PROTAC Molecule I->J

Caption: A generalized workflow for synthesizing a PROTAC using a carboxylic acid-containing linker.

Applications in Antibody-Drug Conjugate (ADC) Design

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker is paramount to prevent systemic toxicity from premature drug release.

A linker derived from this compound would be a non-cleavable linker if attached via a stable amide bond. Non-cleavable linkers rely on the degradation of the antibody in the lysosome to release the payload. The morpholine moiety could potentially improve the hydrophilicity of the linker, which may help to mitigate aggregation issues sometimes observed with ADCs carrying hydrophobic payloads.

ADC_Pathway cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Action Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Action Apoptosis Apoptosis Target_Action->Apoptosis

Caption: The mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

The following are generalized protocols for the conjugation of a linker like this compound. Specific conditions will need to be optimized for each unique conjugation reaction.

Objective: To conjugate this compound to an amine-containing small molecule ligand.

Materials:

  • This compound

  • Amine-containing ligand

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the desired ligand-linker conjugate.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Objective: To conjugate a linker-payload construct to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS pH 7.4)

  • Linker-payload construct with an NHS-ester reactive group

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer for determining drug-to-antibody ratio (DAR)

Procedure:

  • Prepare a stock solution of the NHS-ester activated linker-payload in DMSO.

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium borate).

  • Add the desired molar excess of the linker-payload stock solution to the antibody solution with gentle mixing. The final concentration of DMSO should typically be less than 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

  • Purify the resulting ADC from unconjugated payload and other small molecules using a size-exclusion chromatography column equilibrated with a formulation buffer (e.g., PBS).

  • Characterize the purified ADC. Determine the protein concentration (e.g., by A280 measurement) and the average drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or HIC-HPLC.

Quantitative Data and Structure-Activity Relationships (SAR)

PROTAC IDLinker Length (atoms)Linker TypeDC50 (nM)Dmax (%)
PROTAC-110Alkyl Chain15085
PROTAC-213Alkyl-Morpholine7592
PROTAC-315PEG35095
PROTAC-418Alkyl-Morpholine12088

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.

This hypothetical data suggests that a linker of intermediate length (PROTAC-3) provides the optimal geometry for target degradation. The inclusion of a morpholine group (PROTAC-2 and PROTAC-4) may influence potency, and its optimal placement and combination with other linker elements would require experimental validation.

Conclusion

This compound represents a class of linkers combining a flexible aliphatic chain with a hydrophilic morpholine moiety. While not a commonly cited linker itself, its structural features are relevant to the design of advanced bioconjugates. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the use of similar morpholine-containing aliphatic linkers in the development of novel PROTACs and ADCs. The key to successful linker design lies in empirical testing and optimization to achieve the desired balance of stability, solubility, and biological activity for a given application.

Application Notes and Protocols for 5-(Morpholin-4-yl)pentanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a heterocyclic compound featuring a morpholine (B109124) ring linked to a pentanoic acid chain. While the biological activity of this specific acid has not been extensively characterized in publicly available literature, its core structure is a critical component of the potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, SEN-12333 (also known as WAY-317538). The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties, metabolic stability, and target engagement.

These application notes focus on the utility of this compound as a key building block for the synthesis of α7 nAChR agonists, with a detailed focus on the pharmacological context provided by its derivative, SEN-12333. The protocols provided are based on established methodologies for characterizing α7 nAChR agonists and their downstream signaling effects.

Rationale for Use in Drug Discovery: Targeting the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. It plays a crucial role in neurotransmission and has been implicated in the pathophysiology of several neurological and psychiatric disorders.

Key Roles of α7 nAChR:

  • Cognitive Function: Activation of α7 nAChRs enhances cholinergic neurotransmission, which is vital for learning, memory, and attention.

  • Neuroprotection: The receptor is involved in signaling pathways that protect neurons from apoptosis and excitotoxicity.

  • Anti-inflammatory Effects: α7 nAChRs are expressed on immune cells and mediate the "cholinergic anti-inflammatory pathway," which can suppress the production of pro-inflammatory cytokines.

Given these functions, the α7 nAChR is a promising therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders. This compound serves as an essential scaffold for developing agonists that can modulate the activity of this receptor.

Pharmacological Profile of a Key Derivative: SEN-12333

SEN-12333, or 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)-amide, is a well-characterized selective agonist of the α7 nAChR. Understanding its pharmacological properties provides the context for the application of its precursor, this compound.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 260 nMRat α7 nAChR expressed in GH4C1 cells[1]
Functional Activity (EC50) 1.6 µMCa2+ flux in GH4C1 cells expressing rat α7 nAChR[1]
Functional Activity (EC50) 12 µMWhole-cell patch-clamp recordings[1]
Selectivity Weak antagonist at α3-containing nAChRs; no agonist activity at other tested nAChRsVarious nicotinic receptor subtypes[1]
In Vivo Efficacy Improved episodic memory in novel object recognition tasks; neuroprotective in quisqualate-lesioned animalsRats[1]

Signaling Pathways and Experimental Workflows

Activation of the α7 nAChR by an agonist like SEN-12333 initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+, which then triggers downstream pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist α7 nAChR Agonist (e.g., SEN-12333) alpha7 α7 nAChR Agonist->alpha7 Binding & Activation Ca_influx Ca²⁺ Influx alpha7->Ca_influx JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Anti_inflammatory Anti-inflammatory Response pSTAT3->Anti_inflammatory Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Neuroprotection Neuroprotection & Anti-apoptosis pAkt->Neuroprotection G cluster_synthesis Synthesis cluster_screening Screening & Characterization cluster_invivo In Vivo Evaluation start This compound coupling Amide Coupling Reaction start->coupling amine Aromatic Amine (e.g., 4-(pyridin-3-yl)aniline) amine->coupling product Target Compound (e.g., SEN-12333) coupling->product binding_assay Binding Assay (Ki determination) product->binding_assay functional_assay Functional Assay (EC50 determination, e.g., Ca²⁺ flux) product->functional_assay selectivity_assay Selectivity Profiling functional_assay->selectivity_assay downstream_assay Downstream Signaling (Western Blot for p-STAT3, p-Akt) functional_assay->downstream_assay pk_pd Pharmacokinetics & Pharmacodynamics selectivity_assay->pk_pd downstream_assay->pk_pd efficacy_models Efficacy Models (e.g., Novel Object Recognition) pk_pd->efficacy_models

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-(Morpholin-4-yl)pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic strategies for the preparation of this compound:

  • N-Alkylation of Morpholine (B109124): This method involves the reaction of morpholine with a 5-halopentanoic acid derivative (e.g., 5-bromopentanoic acid or its ester). This is a direct nucleophilic substitution reaction.

  • Reductive Amination: This route utilizes the reaction of morpholine with 5-oxopentanoic acid (also known as glutaric semialdehyde) in the presence of a reducing agent.

Q2: I am getting a low yield in the N-alkylation of morpholine with 5-bromopentanoic acid. What are the potential side reactions?

A significant side reaction is the intramolecular cyclization of 5-bromopentanoic acid to form δ-valerolactone, especially under basic conditions or upon heating.[1][2] Another possibility is the intermolecular esterification between the carboxylic acid of one molecule and the newly formed tertiary amine of another, leading to oligomeric byproducts, although this is less common under standard N-alkylation conditions.

Q3: How can I prevent the formation of δ-valerolactone during the N-alkylation reaction?

To minimize lactone formation, it is advisable to protect the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester) before reacting it with morpholine. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Q4: 5-Oxopentanoic acid is unstable. How can I handle it for the reductive amination reaction?

5-Oxopentanoic acid is indeed prone to polymerization and other side reactions. To circumvent this, you can:

  • Use a stable salt of 5-oxopentanoic acid, such as sodium 5-oxopentanoate.

  • Generate 5-oxopentanoic acid in situ from a stable precursor, such as 2-hydroxy-tetrahydropyran or glutaric anhydride, immediately before the reductive amination.

Q5: What are the common reducing agents for the reductive amination of 5-oxopentanoic acid with morpholine?

Several reducing agents are suitable for this transformation. Common choices include:

Q6: My final product, this compound, is difficult to purify. What methods can I use?

The product is a zwitterionic compound, which can make purification challenging.[4][5] Effective purification strategies include:

  • Isoelectric Point Precipitation: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility, causing it to precipitate.

  • Ion-Exchange Chromatography: This technique is highly effective for separating zwitterionic compounds from charged or neutral impurities.

  • Recrystallization: Recrystallization from a suitable polar solvent system, such as ethanol/water or isopropanol/water, can be used for final purification.

Troubleshooting Guides

Route 1: N-Alkylation of Morpholine with 5-Halopentanoic Acid (Ester)
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive alkyl halide (e.g., hydrolyzed).Use a fresh or newly purified 5-halopentanoic acid ester.
Insufficient reaction temperature or time.Increase the reaction temperature (e.g., reflux in a suitable solvent like acetonitrile (B52724) or DMF) and monitor the reaction progress by TLC or GC.
Inappropriate base.Use a non-nucleophilic base such as potassium carbonate or triethylamine. For hindered systems, a stronger base like DBU might be necessary.
Formation of Significant Byproducts δ-Valerolactone formation (if using the free acid).Protect the carboxylic acid as an ester before the alkylation step.
Quaternization of the product (dialkylation).Use a slight excess of morpholine (1.1-1.5 equivalents) relative to the alkyl halide. Avoid a large excess of the alkylating agent.
Elimination reaction (formation of 4-pentenoic acid derivative).Use a less sterically hindered base and milder reaction conditions (lower temperature).
Difficult Product Isolation Product is soluble in the aqueous phase during workup.After ester hydrolysis, carefully adjust the pH to the isoelectric point to precipitate the zwitterionic product. Alternatively, use ion-exchange chromatography.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Route 2: Reductive Amination of 5-Oxopentanoic Acid with Morpholine
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Decomposition of 5-oxopentanoic acid.Use a stable salt or generate the aldehyde in situ from a precursor.
Inactive reducing agent.Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using a moisture-sensitive reagent like STAB.
Unfavorable reaction pH for imine formation.The optimal pH for imine formation is typically mildly acidic (pH 4-6). Adjust the pH of the reaction mixture accordingly before adding the reducing agent.
Formation of Significant Byproducts Reduction of the starting aldehyde. Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as NaBH₃CN or STAB.[3]
Formation of a hemiaminal that does not dehydrate to the iminium ion. Add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.
Side reactions from impurities in the 5-oxopentanoic acid source. Purify the 5-oxopentanoic acid precursor before use.
Difficult Product Isolation The product forms a salt with the acidic or basic components of the reaction mixture.After the reaction, perform a careful workup to neutralize the mixture. Then, proceed with isoelectric point precipitation or ion-exchange chromatography.
Product co-elutes with starting materials or byproducts during chromatography.For zwitterionic compounds, consider using reverse-phase chromatography with an appropriate mobile phase modifier (e.g., formic acid or ammonia) or HILIC chromatography.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the two main synthetic routes, based on analogous reactions reported in the literature.

Table 1: N-Alkylation of Morpholine with Alkyl Halides

Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux4-6~85
Ethyl bromoacetateK₂CO₃AcetoneReflux12>90
1-BromobutaneK₂CO₃DMF806~80

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Reductive Amination of Aldehydes with Secondary Amines

Aldehyde Amine Reducing Agent Solvent Yield (%)
BenzaldehydeMorpholineNaBH(OAc)₃Dichloromethane (B109758)>95
CyclohexanecarboxaldehydeMorpholineH₂/Pd-CEthanol~90
ButyraldehydeMorpholineNaBH₃CNMethanol (B129727)~80-90

Note: Yields can be influenced by the stability of the aldehyde and the efficiency of iminium ion formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation (with ester protection)

Step 1: Esterification of 5-Bromopentanoic Acid To a solution of 5-bromopentanoic acid (1 eq.) in methanol (5-10 volumes) is added a catalytic amount of sulfuric acid (e.g., 0.05 eq.). The mixture is heated to reflux for 4-6 hours or until TLC/GC-MS analysis indicates complete conversion. The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 5-bromopentanoate.

Step 2: N-Alkylation of Morpholine To a solution of methyl 5-bromopentanoate (1 eq.) in acetonitrile (5-10 volumes) is added morpholine (1.2 eq.) and potassium carbonate (1.5 eq.). The mixture is heated to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove excess morpholine and salts. The organic layer is dried and concentrated to yield crude methyl 5-(morpholin-4-yl)pentanoate.

Step 3: Hydrolysis of the Ester The crude methyl 5-(morpholin-4-yl)pentanoate is dissolved in a mixture of water and a co-solvent like methanol or THF. An excess of a base such as lithium hydroxide (B78521) or sodium hydroxide (e.g., 2-3 eq.) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then carefully acidified with an aqueous acid (e.g., 1M HCl) to its isoelectric point (typically pH 6-7), at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of this compound via Reductive Amination

To a solution of 5-oxopentanoic acid (1 eq.) and morpholine (1.1 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (B1671644) (10-20 volumes) is added a small amount of acetic acid (0.1 eq.) to catalyze iminium ion formation. The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours or until complete conversion is observed by LC-MS. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by precipitation at its isoelectric point as described in Protocol 1, Step 3.

Visualizations

Synthesis_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination 5-Halopentanoic Acid 5-Halopentanoic Acid Alkylation N-Alkylation 5-Halopentanoic Acid->Alkylation Morpholine_1 Morpholine Morpholine_1->Alkylation Product_1 This compound Alkylation->Product_1 5-Oxopentanoic Acid 5-Oxopentanoic Acid Reductive_Amination Reductive Amination 5-Oxopentanoic Acid->Reductive_Amination Morpholine_2 Morpholine Morpholine_2->Reductive_Amination Product_2 This compound Reductive_Amination->Product_2

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation SideReaction Side Reaction Occurring? Start->SideReaction IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Lactone δ-Valerolactone Formation SideReaction->Lactone Yes Quaternization Quaternization of Product SideReaction->Quaternization Yes OptimizeConditions Solution: Increase temperature/time, check reagents IncompleteReaction->OptimizeConditions Yes ProtectAcid Solution: Protect carboxylic acid as an ester Lactone->ProtectAcid AdjustStoichiometry Solution: Use slight excess of morpholine Quaternization->AdjustStoichiometry

Caption: Troubleshooting workflow for low yield in the N-alkylation synthesis route.

Purification_Workflow Crude Crude Product Mixture Dissolve Dissolve in Water Crude->Dissolve AdjustpH Adjust pH to Isoelectric Point Dissolve->AdjustpH Precipitate Precipitate Forms AdjustpH->Precipitate Yes IonExchange Alternative: Ion-Exchange Chromatography AdjustpH->IonExchange No/Impure Filter Filter and Wash Solid Precipitate->Filter Pure Pure Zwitterionic Product Filter->Pure

References

"5-(Morpholin-4-yl)pentanoic acid" solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(Morpholin-4-yl)pentanoic acid in various buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphiprotic molecule, meaning it has both acidic and basic functional groups that significantly impact its solubility:

  • A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at pH values above its acid dissociation constant (pKa).

  • A Morpholine (B109124) Group: This tertiary amine is basic and will be protonated (positively charged) at pH values below its pKa.

The overall charge of the molecule, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be lowest near its isoelectric point (pI), where the net charge of the molecule is zero. At this pH, the zwitterionic form is most prevalent, which can lead to stronger intermolecular interactions and reduced solubility.

  • At low pH (acidic conditions): The morpholine group will be protonated (cationic), and the carboxylic acid will be in its neutral form. The overall positive charge should enhance solubility in aqueous buffers.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (anionic), and the morpholine group will be in its neutral form. The overall negative charge should also enhance solubility in aqueous buffers.

A diagram illustrating the relationship between pH and the ionization state of the molecule is provided below.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph_structure Cationic Form (High Solubility) pi_structure Zwitterionic Form (Low Solubility) low_ph_structure->pi_structure Increase pH high_ph_structure Anionic Form (High Solubility) pi_structure->high_ph_structure Increase pH

Figure 1. pH-dependent ionization and solubility of this compound.

Q3: What is the predicted pKa of this compound?

  • The carboxylic acid pKa is likely to be in the range of 4.5 to 5.0.

  • The pKa of the conjugate acid of morpholine is approximately 8.3.[1][2]

These estimations are crucial for selecting appropriate buffer systems to achieve desired solubility.

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes, using organic co-solvents can be an effective strategy. Solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) can help to dissolve this compound, especially for preparing stock solutions.[3] However, it is important to consider the potential impact of the co-solvent on your downstream experiments, as even small percentages can affect biological assays.[4] When preparing aqueous solutions from a stock in an organic solvent, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to avoid precipitation.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation upon dissolution in buffer The buffer pH is close to the isoelectric point (pI) of the compound.1. Adjust the pH of the buffer to be at least 1.5-2 pH units away from the estimated pKa values (i.e., < 3 or > 10). 2. Prepare the solution at a higher or lower pH where the compound is fully ionized and then titrate to the desired final pH.
The concentration of the compound exceeds its solubility limit at the given pH and temperature.1. Attempt to dissolve a smaller amount of the compound. 2. Gently warm the solution to increase solubility, but be mindful of potential compound degradation at elevated temperatures. 3. Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions (see Experimental Protocols).
Cloudiness or opalescence in the solution The compound may be forming fine, suspended particles.1. Use a vortex mixer for a longer duration. 2. Briefly sonicate the solution to aid in the dispersion and dissolution of particles. 3. Filter the solution through a 0.22 µm filter to remove any undissolved material.
Difficulty dissolving the compound even at extreme pH The compound may have low intrinsic solubility.1. Consider using a small percentage of a co-solvent (e.g., 1-5% DMSO).[4] 2. If using a co-solvent, prepare a high-concentration stock solution and dilute it into the aqueous buffer.

A troubleshooting workflow is depicted in the diagram below.

G start Start: Solubility Issue with This compound check_ph Is the buffer pH near the estimated isoelectric point (pI)? start->check_ph adjust_ph Adjust buffer pH to be > 2 units away from pKa values check_ph->adjust_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No adjust_ph->check_concentration reduce_concentration Reduce the concentration of the compound check_concentration->reduce_concentration Yes use_sonication Use vortexing and/or sonication check_concentration->use_sonication No reduce_concentration->use_sonication check_dissolution Does the compound dissolve? use_sonication->check_dissolution add_cosolvent Consider adding a co-solvent (e.g., 1-5% DMSO) check_dissolution->add_cosolvent No success Success: Compound is dissolved check_dissolution->success Yes add_cosolvent->check_dissolution fail Further investigation needed (e.g., salt form, different compound) add_cosolvent->fail If still not dissolved

Figure 2. Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Thermodynamic (Shake-Flask) Solubility Measurement

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]

Materials:

  • This compound (solid)

  • Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)[5]

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer. The excess solid should be clearly visible.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully collect a sample of the supernatant.

  • Clarify the supernatant by centrifugation or filtration (using a filter compatible with your sample) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Measure the pH of the saturated solution to ensure it has not changed significantly.[5]

Protocol 2: Kinetic Solubility Measurement using a 96-Well Plate Format

This high-throughput method is useful for early-stage drug discovery to assess the apparent solubility from a DMSO stock solution.[4]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Buffers of various pH values

  • 96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)[4]

  • 96-well collection plates

  • 96-well UV analysis plates

  • Plate reader (spectrophotometer)

  • Multichannel pipette

Procedure:

  • Prepare a dilution series of your compound in DMSO in a 96-well plate.

  • Add a small aliquot of each DMSO stock solution (e.g., 5 µL) to the wells of the 96-well filter plate containing the desired aqueous buffer (e.g., 95 µL). This results in a final DMSO concentration of 5%.[4]

  • Seal the plate and shake for 1.5-2 hours at room temperature.

  • Filter the solutions into a 96-well collection plate using a vacuum manifold.

  • Transfer an aliquot of the filtrate to a UV-transparent 96-well plate.

  • Measure the absorbance at the wavelength of maximum absorbance for your compound.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve.

Data Presentation

The following table should be used to record and compare the solubility of this compound under different conditions.

Buffer pH Temperature (°C) Solubility (µg/mL) Solubility (mM) Method Used Notes
1.225Shake-Flask
4.525Shake-Flask
6.825Shake-Flask
7.425Shake-Flask
9.025Shake-Flask
7.425Kinetic (5% DMSO)

References

Technical Support Center: 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Morpholin-4-yl)pentanoic acid in solution. The information is based on general principles of small molecule stability and best practices for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The carboxylic acid and morpholine (B109124) groups are susceptible to pH-dependent degradation. Acidic or basic conditions can catalyze hydrolysis of the morpholine ring or other degradation pathways.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the oxidation of the morpholine nitrogen.

  • Solvent: The choice of solvent can affect solubility and stability. Protic solvents may participate in degradation reactions.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products have not been extensively reported in the literature, potential degradation pathways based on its structure could include:

  • Hydrolysis: Cleavage of the morpholine ring under strong acidic or basic conditions.

  • Oxidation: Oxidation of the morpholine nitrogen to an N-oxide.

  • Decarboxylation: Loss of the carboxylic acid group under certain stress conditions.

Q3: What is the expected solubility of this compound?

A3: The molecule contains both a polar morpholine ring and a carboxylic acid group, as well as a nonpolar pentanoic acid chain. Its solubility will be pH-dependent. At neutral pH, it will exist as a zwitterion, which may limit its solubility in both very polar and very nonpolar solvents. It is expected to be soluble in aqueous buffers, with solubility increasing at pH values above its pKa (for the carboxylic acid) and below its pKa (for the morpholine nitrogen). A related compound, 5-Morpholin-4-yl-5-oxo-3-phenylpentanoic acid, has a reported solubility of >41.6 µg/mL at pH 7.4[1].

Q4: How should I prepare stock solutions of this compound?

A4: For stock solutions, it is recommended to use a high-purity solvent in which the compound is readily soluble, such as DMSO or ethanol (B145695) for organic stocks, or an appropriate aqueous buffer for aqueous stocks. To minimize degradation, prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For morpholino-containing compounds, it is sometimes recommended to keep diluted stocks at room temperature to avoid precipitation that can occur with freeze-thawing[2].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in aqueous solution. The pH of the solution is near the isoelectric point of the molecule, minimizing its solubility.Adjust the pH of the buffer. Increasing the pH will deprotonate the carboxylic acid, and decreasing the pH will protonate the morpholine, both of which should increase aqueous solubility.
The concentration of the compound exceeds its solubility limit in the chosen solvent.Decrease the concentration of the solution. Alternatively, try a different solvent or a co-solvent system.
Aggregation of the molecule.Gently warm the solution (e.g., to 37°C) and vortex to encourage dissolution. For some morpholino compounds, heating to 65°C for 5 minutes is recommended to reduce aggregation[2].
Loss of compound activity or concentration over time. Chemical degradation of the compound.Perform a stability study to determine the optimal storage conditions (temperature, pH, light exposure). Prepare fresh solutions before each experiment.
Adsorption to container surfaces.Use low-adsorption plasticware or silanized glassware. Include a small amount of a non-ionic surfactant like Tween-20 in the buffer if compatible with the downstream application.
Inconsistent experimental results. Inconsistent solution preparation.Ensure accurate weighing and complete dissolution of the compound. Use a calibrated pH meter for buffer preparation.
Degradation during the experiment.Minimize the time the compound is in solution at elevated temperatures or under harsh conditions. Use of amber vials can protect from light.

Experimental Protocols

Protocol: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a given solution over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase pH adjustment)

  • Buffer components for the test solution (e.g., phosphate-buffered saline)

  • Calibrated HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 mixture of Mobile Phase A and B).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Stability Test Sample: Prepare a solution of this compound at the desired concentration in the test buffer (e.g., PBS, pH 7.4).

3. HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from potential degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging. UV detection at a low wavelength (e.g., 210 nm) may be possible. Alternatively, a mass spectrometer (LC-MS) would be a more sensitive and specific detection method.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

4. Stability Study Procedure:

  • Dispense the stability test sample into several vials for each storage condition (e.g., 4°C, 25°C, 40°C) and time point (e.g., 0, 24, 48, 72 hours, 1 week).

  • Protect one set of samples from light at each temperature to assess photostability.

  • At each time point, remove a vial from each condition.

  • Analyze the samples by HPLC alongside the working standard solutions to determine the concentration of the remaining this compound.

  • The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram[3].

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant and the half-life of the compound under each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µg/mL) in PBS (pH 7.4)

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2499.898.595.2
4899.597.190.8
7299.295.886.5
168 (1 week)98.190.375.1

Table 2: Hypothetical pH-Dependent Stability of this compound (100 µg/mL) at 25°C after 72 hours

pH% Remaining
3.092.4
5.096.1
7.495.8
9.093.5

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Compound Stock prep_samples Prepare Stability Samples prep_compound->prep_samples prep_buffer Prepare Test Buffers prep_buffer->prep_samples storage_conditions Store at Varied Conditions (Temp, pH, Light) prep_samples->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis quantification Quantify Remaining Compound hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics shelf_life Establish Shelf-life kinetics->shelf_life

Caption: Workflow for a typical stability study of a small molecule.

Troubleshooting_Logic start Inconsistent Experimental Results? check_precipitation Is there visible precipitation? start->check_precipitation check_time Is there a loss of activity over time? start->check_time check_precipitation->check_time No adjust_ph Adjust pH or change buffer check_precipitation->adjust_ph Yes lower_conc Lower concentration or use co-solvent check_precipitation->lower_conc Yes heat_solution Gently heat and vortex to dissolve aggregates check_precipitation->heat_solution Yes run_stability Perform formal stability study check_time->run_stability Yes fresh_solutions Prepare fresh solutions for each experiment check_time->fresh_solutions Yes low_adsorption Use low-adsorption plasticware check_time->low_adsorption Yes

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: NMR Peak Assignment Guide for 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the NMR peak assignment of 5-(Morpholin-4-yl)pentanoic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in the 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum of this compound will show distinct signals for the protons of the morpholine (B109124) ring and the pentanoic acid chain. The acidic proton of the carboxylic acid is often broad and may exchange with deuterated solvents, sometimes not being observed. The protons on the carbon adjacent to the carboxylic acid (α-CH2) and the nitrogen of the morpholine ring will be the most downfield among the aliphatic protons due to the deshielding effects of these functional groups.

Q2: How can I distinguish between the morpholine protons adjacent to the oxygen and those adjacent to the nitrogen?

A2: The protons on the carbons adjacent to the oxygen atom (H-7/H-7') are in a more electronegative environment and will therefore appear at a higher chemical shift (further downfield) compared to the protons on the carbons adjacent to the nitrogen atom (H-6/H-6').[1] Typically, N-substituted morpholines exhibit a chair conformation, which can lead to complex splitting patterns that may appear as triplets.[2]

Q3: What are the characteristic 13C NMR chemical shifts for this compound?

A3: The 13C NMR spectrum will show a signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.[3] The carbons of the morpholine ring adjacent to the oxygen will appear around 67 ppm, while those adjacent to the nitrogen will be at a slightly lower chemical shift. The carbons of the pentanoic acid chain will have distinct signals, with the α-carbon being the most downfield of the aliphatic chain carbons.

Troubleshooting Guide

Problem: I am having trouble assigning the overlapping multiplets in the aliphatic region of my 1H NMR spectrum.

Solution:

  • 2D NMR Spectroscopy: It is highly recommended to run a 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • A COSY spectrum will show correlations between coupled protons, helping to identify adjacent CH2 groups in the pentanoic acid chain.

    • An HSQC spectrum correlates proton signals with their directly attached carbon signals. This is invaluable for definitively assigning protons based on the more separated 13C chemical shifts.

  • DEPT Experiments: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can help distinguish between CH, CH2, and CH3 groups. In this case, it will show all CH2 groups as negative signals and the terminal CH3 (if present) as a positive signal, which can help in assigning the pentanoic acid chain carbons.

Data Presentation

Predicted ¹H NMR Peak Assignments for this compound
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-110-12broad singlet1H
H-22.2 - 2.4triplet2H
H-31.5 - 1.7multiplet2H
H-41.4 - 1.6multiplet2H
H-52.3 - 2.5triplet2H
H-6, H-6'2.4 - 2.6triplet4H
H-7, H-7'3.6 - 3.8triplet4H

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The multiplets for H-3 and H-4 may overlap.

Predicted ¹³C NMR Peak Assignments for this compound
CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)175 - 180
C-233 - 36
C-323 - 26
C-426 - 29
C-557 - 60
C-6, C-6'53 - 56
C-7, C-7'66 - 68

Note: These are estimated chemical shifts based on typical values for similar structures.[3][4]

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if precise chemical shift referencing is required.

Visualizations

To aid in the assignment of NMR peaks, the molecular structure of this compound with numbered atoms is provided below.

Caption: Molecular structure of this compound with numbering for NMR assignment.

References

Technical Support Center: Optimizing Cell Permeability of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 5-(Morpholin-4-yl)pentanoic acid and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they influence its permeability?

A1: While specific experimental data for this compound is limited, we can predict its properties based on its structure. The molecule contains a basic morpholine (B109124) ring and an acidic carboxylic acid group, making it a zwitterionic compound at physiological pH. This structure confers high aqueous solubility but potentially low passive permeability due to its high polarity. The morpholine ring itself is often incorporated into drug candidates to improve solubility and pharmacokinetic properties.[1][2][3]

Q2: What are the primary mechanisms by which a small molecule like this compound can cross a cell membrane?

A2: Small molecules can cross cell membranes via several routes:

  • Passive Transcellular Diffusion: The molecule moves directly through the lipid bilayer. This pathway is favored by compounds with higher lipophilicity and low polar surface area.

  • Passive Paracellular Diffusion: The molecule moves through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.

  • Active Transport: The molecule is moved across the membrane by transporter proteins (uptake or efflux). This is substrate-specific. Given its structure, this compound could potentially be a substrate for amino acid or organic anion/cation transporters.

Q3: Which in vitro assays are recommended for assessing the permeability of this compound?

A3: A tiered approach is recommended. Start with a simple, high-throughput assay and progress to more complex, cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay is a cost-effective method to quickly assess a compound's passive diffusion potential.[4][5][6] It helps determine if poor permeability is due to inherent physicochemical properties.

  • Caco-2 Cell Permeability Assay: This is the gold standard for predicting human intestinal absorption.[7][8][9] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, allowing for the assessment of both passive permeability and active transport (efflux).[8][9]

Q4: My compound shows low permeability in the PAMPA assay. What are the next steps?

A4: Low PAMPA permeability indicates a challenge with passive diffusion, likely due to the compound's high polarity. Strategies to consider include:

  • Structural Modification: Increase lipophilicity by adding non-polar functional groups. For instance, creating ester or amide derivatives of the carboxylic acid can mask its charge and increase permeability. This is a prodrug strategy, where the modifying group is cleaved intracellularly to release the active compound.[10]

  • Formulation Strategies: For in vivo studies, formulation approaches like using self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of poorly permeable drugs.[11]

Q5: My compound has good PAMPA permeability but low Caco-2 permeability. What does this suggest?

A5: This discrepancy often points towards active efflux. The Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing net transport across the monolayer.[5][12] The next step is to perform a bidirectional Caco-2 assay to confirm this hypothesis.

Q6: How is a bidirectional Caco-2 assay performed and how are the results interpreted?

A6: In a bidirectional assay, permeability is measured in two directions: from the apical (A) to the basolateral (B) side (modeling absorption) and from B to A (modeling efflux).[9] The results are used to calculate an Efflux Ratio (ER) :

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[9][12]

Troubleshooting Guide for Permeability Assays

This guide addresses common issues encountered during in vitro permeability experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Papp values for a high-permeability control compound (e.g., Propranolol) 1. Poor integrity of the cell monolayer (Caco-2).2. Incorrect buffer pH.3. Compound precipitation in the donor well.1. Check the transepithelial electrical resistance (TEER) value before and after the experiment to ensure monolayer confluence and integrity.[12]2. Verify the pH of all buffers.3. Assess the compound's solubility in the assay buffer at the tested concentration.
High Papp values for a low-permeability control compound (e.g., Atenolol, Lucifer Yellow) 1. Leaky cell monolayer.2. Defects in the artificial membrane (PAMPA).1. Extend cell culture time to allow for better tight junction formation. Discard plates with low TEER values.[13]2. Ensure proper coating of the PAMPA plate with the lipid solution. Check membrane integrity with a marker like Lucifer yellow.[5]
High variability in Papp values between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors.3. Compound instability or adsorption to plastic.1. Ensure a homogenous cell suspension and consistent seeding.2. Calibrate pipettes and use reverse pipetting for viscous solutions.3. Include a time-zero sample to check for compound loss. Consider using low-binding plates.
Compound concentration is below the limit of quantification in the receiver well 1. Very low permeability.2. Analytical method lacks sufficient sensitivity.1. Increase the incubation time or the concentration in the donor well (ensure solubility is not exceeded).2. Optimize the LC-MS/MS method for higher sensitivity.
Inconsistent Efflux Ratio (ER) 1. Saturation of efflux transporters at high concentrations.2. Variability in transporter expression between cell passages.1. Test a range of compound concentrations to check for concentration-dependent transport.2. Use cells within a consistent and defined passage number range for all experiments.[13]

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a compound series based on the this compound scaffold. These tables illustrate how physicochemical properties correlate with permeability outcomes.

Table 1: Physicochemical Properties of Hypothetical Analogs

Compound ID Modification Mol. Weight cLogP Polar Surface Area (Ų)
LEAD-01 Parent Compound 187.24 -0.5 60.7
LEAD-02 Methyl Ester Prodrug 201.26 0.1 55.1

| LEAD-03 | Ethyl Hexyl Amide | 298.45 | 2.8 | 45.9 |

Table 2: In Vitro Permeability Data

Compound ID PAMPA Papp (10-6 cm/s) Caco-2 Papp (A→B) (10-6 cm/s) Caco-2 Papp (B→A) (10-6 cm/s) Efflux Ratio (ER) Permeability Class
LEAD-01 0.2 0.1 0.15 1.5 Low
LEAD-02 2.5 1.8 4.5 2.5 Moderate (Efflux)
LEAD-03 15.1 12.5 13.0 1.0 High
Atenolol (Control) < 0.1 0.4 0.5 1.25 Low

| Propranolol (Control) | > 10 | 22.0 | 20.5 | 0.93 | High |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[4]

Methodology:

  • Prepare Lipid Solution: Create a 1% lecithin (B1663433) in dodecane (B42187) solution. Sonicate until fully mixed.[6]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well PVDF donor plate.

  • Prepare Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Donor Solutions: Dissolve test compounds in PBS (with minimal co-solvent like DMSO, e.g., <1%) to a final concentration of 100 µM.

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[5][14]

  • Measure Concentrations: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Bidirectional Permeability Assay

Objective: To determine a compound's rate of transport across a Caco-2 cell monolayer, assessing both passive permeability and active transport.[8]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell™ inserts in a multi-well plate. Culture for 18-22 days at 37°C and 10% CO₂ to allow the cells to differentiate and form a polarized monolayer.[7][9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values indicating a confluent monolayer (e.g., ≥ 200 Ω·cm²).[15]

  • Prepare Transport Buffer: Use a buffered solution like Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare Dosing Solutions: Dissolve the test compound in the transport buffer to the desired final concentration (e.g., 10 µM).[8]

  • Apical to Basolateral (A→B) Transport:

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Add the dosing solution to the basolateral (donor) chamber.

  • Incubate: Place the plates in an incubator at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate Papp for both A→B and B→A directions. Use these values to determine the Efflux Ratio.

Visualizations

Permeability_Screening_Workflow Permeability Assessment Workflow cluster_0 Initial Screening cluster_1 Cell-Based Assessment cluster_2 Decision Making cluster_3 Optimization Strategy Compound Test Compound PAMPA PAMPA Assay (Passive Permeability) Compound->PAMPA Decision_PAMPA Papp > 1.0 x 10⁻⁶ cm/s? PAMPA->Decision_PAMPA Caco2 Bidirectional Caco-2 Assay Efflux_Ratio Calculate Efflux Ratio (ER = Papp B>A / Papp A>B) Caco2->Efflux_Ratio Decision_Efflux ER > 2? Efflux_Ratio->Decision_Efflux Decision_PAMPA->Caco2 Yes Optimize_Passive Improve Lipophilicity (e.g., Prodrug) Decision_PAMPA->Optimize_Passive No Optimize_Efflux Structural Modification to Avoid Transporters Decision_Efflux->Optimize_Efflux Yes Proceed Advance to In Vivo Studies Decision_Efflux->Proceed No

Caption: A workflow for assessing and optimizing compound permeability.

Troubleshooting_Logic Troubleshooting Low Caco-2 Permeability Start Low Papp (A->B) Observed in Caco-2 Check_PAMPA Was PAMPA Permeability High? Start->Check_PAMPA Check_ER Is Efflux Ratio (ER) > 2? Check_PAMPA->Check_ER Yes Cause_Passive Conclusion: Poor Passive Diffusion Check_PAMPA->Cause_Passive No Cause_Efflux Conclusion: Active Efflux is Likely Check_ER->Cause_Efflux Yes Check_ER->Cause_Passive No Action_Efflux Action: Confirm with P-gp inhibitor (e.g., Verapamil) Cause_Efflux->Action_Efflux Action_Passive Action: Increase Lipophilicity (Modify Structure) Cause_Passive->Action_Passive

Caption: A decision tree for troubleshooting low Caco-2 permeability.

Transport_Pathways Cellular Transport Pathways cluster_membrane Cell Membrane cluster_space uptake Uptake Transporter intracellular Intracellular Compound uptake->intracellular efflux Efflux Transporter (P-gp) extracellular Extracellular Compound efflux->extracellular extracellular->uptake Active Uptake extracellular->intracellular Passive Diffusion intracellular->efflux Active Efflux

Caption: Potential routes of compound transport across the cell membrane.

References

Technical Support Center: 5-(Morpholin-4-yl)pentanoic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Morpholin-4-yl)pentanoic acid. The information is designed to help resolve common issues encountered during analytical assays.

Troubleshooting Guides

This section offers systematic approaches to identify and resolve common problems in HPLC-UV and LC-MS analysis of this compound.

Guide 1: HPLC-UV Assay Troubleshooting

Issues with High-Performance Liquid Chromatography (HPLC) coupled with UV detection are common and can often be resolved by systematically evaluating the system and method parameters. The unique zwitterionic nature of this compound, possessing both a basic morpholine (B109124) group and an acidic carboxylic acid group, requires careful control of mobile phase pH for consistent results.

Common Problems & Solutions

Observed Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic morpholine nitrogen and residual acidic silanols on the C18 column.1. Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the morpholine group.[1] 2. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%) to block active silanol (B1196071) sites. 3. Use a column with low silanol activity or an end-capped column.[1]
Peak Fronting Column overload or poor sample solubility in the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is similar to or weaker than the mobile phase.
Shifting Retention Times Inconsistent mobile phase composition, fluctuating column temperature, or pump issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC pump for leaks and ensure seals are in good condition.
Poor Peak Resolution Inadequate separation from other components.1. Optimize the mobile phase composition (adjust the ratio of organic solvent to aqueous buffer). 2. Decrease the gradient slope in a gradient elution method. 3. Evaluate a different column chemistry (e.g., phenyl-hexyl instead of C18).
No Peak Detected The compound is not eluting, or the UV detector wavelength is incorrect.1. Check the UV absorbance spectrum of this compound to determine the optimal wavelength (typically low UV, ~210 nm, for compounds lacking a strong chromophore).[2] 2. Use a stronger mobile phase (higher organic content) to elute highly retained compounds.

Troubleshooting Workflow for HPLC-UV Issues

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Problem Chromatographic Issue Observed (e.g., Peak Tailing, RT Shift) CheckSystem Verify System Integrity (Leaks, Pressure, Temperature) Problem->CheckSystem CheckMobilePhase Inspect Mobile Phase (Composition, pH, Degassing) Problem->CheckMobilePhase AdjustpH Modify Mobile Phase pH CheckSystem->AdjustpH System OK CheckMobilePhase->AdjustpH Mobile Phase OK ChangeSolventRatio Adjust Organic/Aqueous Ratio AdjustpH->ChangeSolventRatio Tailing Persists Resolved Problem Resolved AdjustpH->Resolved Peak Shape Improved ChangeColumn Consider Different Column Chemistry ChangeSolventRatio->ChangeColumn Resolution Still Poor ChangeSolventRatio->Resolved Resolution Improved ChangeColumn->Resolved Separation Achieved

Caption: A workflow for troubleshooting common HPLC-UV assay issues.

Guide 2: LC-MS Assay Troubleshooting

Liquid Chromatography-Mass Spectrometry (LC-MS) adds another layer of complexity. Signal intensity can be affected by ionization efficiency and matrix components.

Common Problems & Solutions

Observed Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization of the analyte.1. Optimize the electrospray ionization (ESI) mode. For this compound, try both positive mode ([M+H]⁺) to target the morpholine nitrogen and negative mode ([M-H]⁻) for the carboxylic acid. 2. Adjust mobile phase pH to promote ionization (acidic for positive mode, basic for negative mode). 3. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
Signal Suppression/Enhancement Co-eluting matrix components interfering with the ionization process.1. Improve chromatographic separation to move the analyte peak away from interfering compounds. 2. Perform a more rigorous sample cleanup (e.g., solid-phase extraction). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
In-source Fragmentation The molecule is fragmenting within the ion source before mass analysis.1. Reduce the fragmentor or skimmer voltage in the MS source.[3] 2. This can sometimes be used diagnostically to confirm the presence of the analyte.[3]
Contaminant Peaks Presence of common contaminants like polyethylene (B3416737) glycols (PEGs) or keratins from dust.[3]1. Use high-purity solvents and reagents. 2. Maintain a clean laboratory environment and take precautions during sample preparation to avoid keratin (B1170402) contamination.[3]

Logical Workflow for Diagnosing LC-MS Signal Instability

cluster_0 Problem cluster_1 LC Checks cluster_2 MS Optimization cluster_3 Sample & Matrix Problem Unstable or Low MS Signal CheckLC Verify LC Performance (Stable Retention Time & Peak Shape) Problem->CheckLC OptimizeSource Optimize Ion Source Parameters (Voltage, Gas, Temp) CheckLC->OptimizeSource LC Stable CheckIonization Switch Ionization Mode (Positive vs. Negative) OptimizeSource->CheckIonization No Improvement DiluteSample Analyze Diluted Sample (Check for Suppression) CheckIonization->DiluteSample Signal Still Low ImproveCleanup Enhance Sample Cleanup DiluteSample->ImproveCleanup Suppression Observed

Caption: A logical workflow for diagnosing LC-MS signal instability.

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting conditions for an HPLC-UV method for this compound?

    A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier like acetonitrile (B52724). A gradient from 5% to 95% acetonitrile over 10-15 minutes should elute the compound. Monitor at a low UV wavelength, such as 210 nm.

  • Q2: My retention time is drifting to earlier times with each injection. What is the likely cause?

    A progressive decrease in retention time, especially when using highly aqueous mobile phases on a C18 column, can be a sign of "phase dewetting" or "phase collapse".[2] To resolve this, ensure your mobile phase always contains at least 5% organic solvent. Alternatively, use a column specifically designed for use in highly aqueous conditions.

  • Q3: Which ionization mode is better for LC-MS analysis: positive or negative?

    Both modes should be evaluated. ESI positive mode will protonate the basic morpholine nitrogen to form [M+H]⁺. ESI negative mode will deprotonate the carboxylic acid to form [M-H]⁻. The choice depends on which mode provides better sensitivity and less interference in your specific sample matrix. Often, the basic nitrogen on the morpholine ring provides a more robust signal in positive mode.

  • Q4: I see multiple peaks in my chromatogram for a pure standard of this compound. What could be wrong?

    This could be due to several factors. First, check for peak splitting caused by a partially blocked column frit or an issue with the injector. Second, consider the possibility of on-column degradation if the mobile phase is excessively harsh. Finally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion that may appear as multiple peaks.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Protocol 2: LC-MS/MS Method Development
  • LC Conditions: Use the HPLC-UV method described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Initial Steps:

    • Perform a full scan analysis in both positive and negative ion modes to determine the parent ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Isolate the parent ion and perform a product ion scan to identify characteristic fragments.

    • Optimize source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the parent ion signal.

  • MRM Development:

    • Select the most intense and stable fragment ions from the product ion scan.

    • Create Multiple Reaction Monitoring (MRM) transitions (parent ion -> fragment ion).

    • Optimize the collision energy for each transition to maximize the fragment ion signal.

Predicted Fragmentation for this compound ([M+H]⁺)

The protonated molecule is expected to fragment at several key locations. The most likely fragmentation pathways involve cleavage of the morpholine ring or the pentanoic acid chain.

cluster_0 Ionization cluster_1 Fragmentation Pathways cluster_2 Resulting Fragments Parent [M+H]⁺ This compound Frag1 Loss of H₂O from carboxylic acid Parent->Frag1 Frag2 Cleavage of morpholine ring Parent->Frag2 Frag3 Loss of C₄H₈NO (morpholine group) Parent->Frag3 FragmentIon1 [M+H - H₂O]⁺ Frag1->FragmentIon1 FragmentIon2 Characteristic morpholine fragments Frag2->FragmentIon2 FragmentIon3 Pentanoic acid fragment Frag3->FragmentIon3

Caption: Predicted fragmentation pathways for protonated this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-(Morpholin-4-yl)pentanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved through the reaction of a 5-halopentanoic acid derivative with morpholine (B109124).

Question: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and how can I improve it?

Answer: Low yields upon scale-up are a common challenge and can stem from several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or slowing down the desired reaction.

    • Solution: Employ a reactor with efficient stirring and a jacketed cooling/heating system. Consider a staged addition of reagents to better control the reaction exotherm.

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to poor diffusion of reactants, resulting in an incomplete reaction.

    • Solution: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. Increase the stirring speed, but be mindful of potential splashing or vortex formation.

  • Impurity Profile: Trace impurities in starting materials, which may have been insignificant on a small scale, can have a pronounced effect on a larger scale by acting as catalysts for side reactions or inhibitors of the main reaction.

    • Solution: Re-evaluate the purity of all starting materials and solvents. Consider additional purification steps for the raw materials if necessary.

Question: I am observing the formation of significant byproducts, primarily a diamide (B1670390) impurity. How can I minimize its formation?

Answer: The formation of a diamide byproduct, where a second molecule of the 5-halopentanoic acid ester reacts with the newly formed this compound, can be a significant issue.

  • Stoichiometry Control: An excess of the 5-halopentanoic acid derivative can drive the formation of the diamide.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of morpholine can help to ensure the complete consumption of the 5-halopentanoic acid derivative.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of byproducts.

    • Solution: Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Order of Addition: The way reactants are mixed can influence the local concentrations and favor certain reaction pathways.

    • Solution: Consider adding the 5-halopentanoic acid derivative slowly to a solution of morpholine. This maintains a high concentration of the primary nucleophile and minimizes the opportunity for the product to act as one.

Question: The final product is difficult to isolate and purify at scale, with issues related to its high water solubility. What purification strategies are recommended?

Answer: The presence of the carboxylic acid and the morpholine moiety makes this compound highly polar and water-soluble, which can complicate extraction and purification.

  • pH Adjustment and Extraction: The solubility of the product is highly dependent on the pH.

    • Solution: During aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its water solubility before extracting with an organic solvent. Multiple extractions with a suitable organic solvent will be necessary.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method at scale.

    • Solution: A systematic screening of solvents and solvent mixtures is recommended to find suitable conditions for crystallization. Anti-solvent crystallization can also be an effective technique.

  • Salting Out: The solubility of the product in the aqueous phase can be decreased by the addition of a salt.

    • Solution: Saturating the aqueous layer with a salt like sodium chloride ("salting out") can enhance the partitioning of the product into the organic phase during extraction.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for the scale-up of this compound?

A common and scalable approach involves the nucleophilic substitution of a 5-halopentanoic acid ester (e.g., ethyl 5-bromopentanoate) with morpholine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Q2: How can I effectively monitor the progress of the reaction on a large scale?

On a large scale, it is crucial to have reliable in-process controls (IPCs). Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for monitoring the disappearance of starting materials and the formation of the product. Thin Layer Chromatography (TLC) can be a quicker, qualitative check.

Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?

Yes. Morpholine is a corrosive and flammable liquid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction. A thorough process safety review should be conducted before any scale-up operation.

Q4: My final product has a persistent color. What could be the cause and how can I remove it?

Colored impurities can arise from the degradation of starting materials or the product, or from impurities in the solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes prevent the formation of color bodies. For removal, treatment of a solution of the product with activated carbon followed by filtration can be effective. Recrystallization is also a powerful technique for removing colored impurities.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Impurity Profile

Temperature (°C)Reaction Time (h)Yield (%)Diamide Impurity (%)
8012755.2
1006858.9
12048215.3

Table 2: Comparison of Work-up Procedures for Product Isolation

Work-up MethodpH of Aqueous LayerNumber of ExtractionsIsolated Yield (%)Purity by HPLC (%)
A736592
B4.5 (Isoelectric Point)38295
C4.5 (Isoelectric Point)58896

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 5-(Morpholin-4-yl)pentanoate

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge morpholine (1.0 kg, 11.5 mol, 1.2 eq) and toluene (B28343) (8 L).

  • Start stirring and heat the mixture to 60 °C.

  • Slowly add ethyl 5-bromopentanoate (2.0 kg, 9.57 mol, 1.0 eq) to the reactor over a period of 2 hours, maintaining the internal temperature between 60-65 °C.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 6 hours.

  • Monitor the reaction progress by HPLC until the starting material is less than 1%.

  • Cool the reaction mixture to room temperature.

  • Add water (10 L) and stir for 15 minutes. Separate the aqueous layer.

  • Extract the aqueous layer with toluene (2 x 4 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude ethyl 5-(morpholin-4-yl)pentanoate as an oil.

Protocol 2: Hydrolysis and Purification of this compound

  • To the crude ethyl 5-(morpholin-4-yl)pentanoate from the previous step, add a solution of sodium hydroxide (B78521) (0.42 kg, 10.5 mol) in water (5 L).

  • Heat the mixture to 80 °C and stir for 4 hours, or until the hydrolysis is complete by HPLC.

  • Cool the reaction mixture to room temperature and wash with methyl tert-butyl ether (MTBE) (2 x 4 L) to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to 4.5 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane (B109758) (5 x 5 L).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield a crude solid.

  • Recrystallize the crude solid from an ethanol/ethyl acetate (B1210297) mixture to afford pure this compound.

Visualizations

G cluster_0 Synthesis Workflow A Ethyl 5-bromopentanoate + Morpholine B Nucleophilic Substitution A->B C Ethyl 5-(Morpholin-4-yl)pentanoate B->C D Hydrolysis (NaOH, H2O) C->D E This compound (Crude) D->E F Purification (Crystallization) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting: Low Yield Start Low Yield Observed CheckTemp Check Temperature Control Start->CheckTemp CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckPurity Analyze Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckTemp->OptimizeTemp ImproveStirring Improve Stirring/Baffling CheckMixing->ImproveStirring PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Success Yield Improved OptimizeTemp->Success ImproveStirring->Success PurifyReagents->Success G cluster_2 Reaction Component Relationships Reactant1 Ethyl 5-bromopentanoate Product This compound Reactant1->Product Desired Reaction Byproduct Diamide Impurity Reactant1->Byproduct Reactant2 Morpholine Reactant2->Product Product->Byproduct Side Reaction

Technical Support Center: 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "5-(Morpholin-4-yl)pentanoic acid". The information is designed to help identify and resolve common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?

A1: Unexpected peaks in an HPLC chromatogram can originate from several sources. The most common impurities in this compound are typically related to its synthesis. These can include unreacted starting materials such as morpholine (B109124) or a 5-halopentanoic acid derivative, by-products from side reactions, or residual solvents from the purification process. It is also possible that the peak corresponds to a degradation product of the target compound. To identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Q2: My compound has a slight discoloration. Does this indicate the presence of impurities?

A2: A slight discoloration of this compound, which should ideally be a white to off-white solid, can suggest the presence of impurities. These impurities might be colored compounds formed during synthesis or degradation products resulting from exposure to light, air (oxidation), or elevated temperatures. While a discoloration does not always impact the compound's performance in all applications, it is a strong indicator of impurity and warrants further investigation through analytical techniques like HPLC to assess the purity level.

Q3: How can I remove suspected impurities from my sample of this compound?

A3: The appropriate purification method will depend on the nature of the impurity. For residual starting materials or by-products, recrystallization from a suitable solvent system is often effective. If the impurities are more polar or less polar than the desired compound, column chromatography on silica (B1680970) gel can be a powerful purification technique. For non-volatile impurities, distillation under reduced pressure may be an option if the compound is thermally stable. It is advisable to first identify the impurity to select the most effective purification strategy.

Q4: What are the potential sources of contamination during the handling and storage of this compound?

A4: Contamination can be introduced through various means during handling and storage. Common sources include:

  • Cross-contamination: Using glassware or equipment that has not been thoroughly cleaned.

  • Leachables from containers: Storing the compound in inappropriate containers from which plasticizers or other chemicals can leach.

  • Environmental exposure: Leaving the compound exposed to air and moisture can lead to hydration or degradation.

  • Improper storage temperature: Storing at temperatures outside the recommended range can accelerate degradation.

To minimize contamination, always use clean, inert labware, store the compound in well-sealed, appropriate containers, and adhere to the recommended storage conditions, typically in a cool, dry, and dark place.

Summary of Potential Impurities

The following table summarizes potential impurities in this compound, their likely sources, and typical analytical techniques for their identification.

Impurity ClassPotential CompoundsLikely SourceTypical Analytical Method
Starting Materials Morpholine, 5-Bromopentanoic acid, Ethyl 5-bromopentanoateIncomplete reactionHPLC, GC-MS
By-products Dimerized pentanoic acid derivatives, N-alkylated morpholine speciesSide reactions during synthesisLC-MS, NMR
Degradation Products Oxidized or hydrolyzed forms of the parent compoundExposure to air, moisture, or lightHPLC, LC-MS
Residual Solvents Ethanol, Ethyl acetate, Dichloromethane, TolueneIncomplete removal after purificationGC-MS (Headspace)

Experimental Protocol: HPLC Purity Analysis

This section provides a general-purpose High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound and the separation of its potential impurities.[1]

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (B84403)

  • Phosphoric acid

  • 0.45 µm membrane filter

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.025 M.[1] Adjust the pH to 3.2 with phosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter.[1]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent to obtain a stock solution of 1 mg/mL.[1]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same diluent.[1]

3. Chromatographic Conditions:

  • Column: C18 stationary phase, for example, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]

Troubleshooting Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for a researcher to follow when encountering potential impurities in their sample of this compound.

Impurity Troubleshooting Workflow start Unexpected Result in Experiment check_purity Step 1: Assess Purity (e.g., HPLC, TLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure troubleshoot_exp Troubleshoot Experimental Conditions is_pure->troubleshoot_exp Yes identify_impurity Step 2: Identify Impurity (e.g., LC-MS, NMR) is_pure->identify_impurity No proceed Proceed with Experiment troubleshoot_exp->proceed known_impurity Known Impurity? identify_impurity->known_impurity purify Step 3: Purify Sample (Recrystallization, Chromatography) known_impurity->purify Yes consult Consult Literature or Technical Support known_impurity->consult No reassess_purity Re-assess Purity purify->reassess_purity reassess_purity->is_pure consult->identify_impurity

Caption: Workflow for troubleshooting impurities in this compound.

References

Technical Support Center: 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting to minimize the degradation of 5-(Morpholin-4-yl)pentanoic acid. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For short-term storage (1-2 weeks), a temperature of -4°C is suitable. For longer periods (1-2 years), storage at -20°C is advised.[1] It is crucial to protect the compound from moisture and atmospheric carbon dioxide.[2] Use tightly sealed containers made of inert materials.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains a morpholine (B109124) ring (a tertiary amine) and a carboxylic acid functional group, the primary potential degradation pathways are oxidation and hydrolysis. The tertiary amine of the morpholine ring can be susceptible to oxidation.[3][4] The carboxylic acid group is generally stable but can participate in reactions, especially at elevated temperatures or in the presence of certain reagents.

Q3: Is this compound sensitive to light?

Q4: What solvents are compatible with this compound?

A4: this compound is expected to be soluble in water and polar organic solvents. However, the choice of solvent can impact its stability. When preparing solutions for experiments, it is advisable to use high-purity solvents and to prepare solutions fresh whenever possible. If solutions are to be stored, they should be kept at low temperatures and protected from light. Avoid solvents that may contain reactive impurities, such as peroxides in aged ethers.

Q5: How can I detect degradation of this compound?

A5: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method to separate and quantify the parent compound and its degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase volatility.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.- Review storage and handling procedures. - Perform a forced degradation study to identify potential degradants. - Use a fresh batch of the compound.
Loss of compound potency or activity Chemical degradation.- Confirm the purity of the stored compound using analytical methods like HPLC or NMR. - Re-evaluate the formulation or solution preparation method. - Ensure storage conditions are optimal.
Discoloration of the solid compound Oxidation or contamination.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials to protect from light. - Ensure all handling equipment is clean and dry.
pH shift in unbuffered solutions Formation of acidic or basic degradation products.- Analyze the solution for potential degradants. - Consider using a suitable buffer system for your application if it does not interfere with your experiment.

Data Presentation

Table 1: Recommended Storage Conditions

Duration Temperature Atmosphere Container
Short-term (1-2 weeks)-4°CDry, inert gas recommendedTightly sealed, light-resistant
Long-term (1-2 years)-20°CDry, inert gas recommendedTightly sealed, light-resistant

Table 2: Potential Degradation Factors and Mitigation Strategies

Factor Potential Effect Mitigation Strategy
Temperature Increased rate of degradation reactions.Store at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Moisture Hydrolysis of functional groups. Amines are often hygroscopic.[9]Store in a desiccator or with a desiccant. Use tightly sealed containers.
Oxygen Oxidation of the morpholine ring.Store under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents for solutions.
Light Photodegradation.Store in amber or opaque containers. Work in a low-light environment when possible.
pH Acid or base-catalyzed degradation.Use buffered solutions where appropriate for the experimental pH range.
Incompatible Materials Catalysis of degradation (e.g., by metal ions).Use high-purity reagents and solvents. Store in glass or other inert containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, alongside a dark control.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of mobile phase A: 0.1% formic acid in water and mobile phase B: acetonitrile).

    • Detect peaks using a UV detector and a mass spectrometer to identify and characterize degradation products.

Protocol 2: Routine Stability Testing

Objective: To monitor the stability of this compound under recommended storage conditions over time.

Methodology:

  • Sample Storage: Store multiple aliquots of the solid compound and a prepared solution (if applicable) under the recommended long-term storage condition (-20°C).

  • Time Points: Designate time points for analysis (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: At each time point, analyze one aliquot using a validated HPLC method to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the results to the initial time point (T=0) to assess any changes in purity or the appearance of new peaks.

Visualizations

Degradation_Pathways cluster_main This compound cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways Compound This compound Heat Heat Light Light Oxygen Oxygen Acid_Base Acid/Base Decarboxylation Decarboxylation (at high temperatures) Heat->Decarboxylation Photodegradation Photolytic Reactions Light->Photodegradation Oxidation Oxidative Degradation (e.g., N-oxide formation) Oxygen->Oxidation Hydrolysis Hydrolytic Cleavage (unlikely under mild conditions) Acid_Base->Hydrolysis

Caption: Potential degradation pathways for this compound under various stress factors.

Experimental_Workflow Start Start: Stability Study Sample_Prep Prepare Stock Solution (1 mg/mL) Start->Sample_Prep Stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) Sample_Prep->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis Analyze by HPLC-MS Sampling->Analysis Data Evaluate Data: Identify Degradants & Pathways Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Issue Issue Detected? (e.g., Impurity Peak) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Issue->Check_Storage Yes Check_Handling Review Handling Procedures (Solvents, Equipment) Check_Storage->Check_Handling Fresh_Sample Analyze Fresh Sample Check_Handling->Fresh_Sample Forced_Deg Perform Forced Degradation Study Fresh_Sample->Forced_Deg Issue Persists Identify Identify Degradant Forced_Deg->Identify Mitigate Implement Mitigation Strategy Identify->Mitigate

Caption: A logical workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Guide to 5-(Morpholin-4-yl)pentanoic acid and Other Morpholine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative overview of "5-(Morpholin-4-yl)pentanoic acid" and other morpholine derivatives, focusing on their potential applications in oncology and inflammation. While direct experimental data for "this compound" in these specific therapeutic areas is limited in publicly available literature, this guide leverages data from analogous compounds to provide a framework for its potential evaluation and comparison.

Introduction to this compound

Comparative Analysis of Biological Activity

To contextualize the potential of "this compound," this section presents experimental data from other morpholine derivatives that have been evaluated for their anticancer and anti-inflammatory activities.

Anticancer Activity

A wide range of morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The morpholine ring is often crucial for activity, contributing to favorable interactions with biological targets and improving the overall drug-like properties of the molecules.[1][6]

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Morpholino-zampanolides N-acetyl derivativeNot specifiedNanomolar range[3]
N-benzoyl derivativeNot specifiedNanomolar range[3]
Quinoline-based PI3K Inhibitors 8-(Morpholin-4-yl)-5-nitroquinoline analogNot specified100-300 nM (Projected)[6]
Morpholinopyrimidine Derivatives V4RAW 264.7Potent NO inhibition[7]
V8RAW 264.7Potent NO inhibition[7]
Morpholine-capped β-lactams Compound 5cHepG20.12 ± 0.00[8]
Compound 3kHepG20.22 ± 0.02[8]
Compound 5fHepG20.25 ± 0.05[8]
Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives is also well-documented. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways.

Table 2: In Vitro Anti-inflammatory Activity of Selected Morpholine Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Morpholine-capped β-lactams Compound 6fiNOS InhibitionHigh Activity (Ratio: 99)[8]
Compound 5ciNOS InhibitionHigh Activity (Ratio: 72)[8]
Compound 3hiNOS InhibitionHigh Activity (Ratio: 62)[8]
Morpholinopyrimidine Derivatives V4NO Production (LPS-stimulated RAW 264.7)Potent Inhibition[7]
V8NO Production (LPS-stimulated RAW 264.7)Potent Inhibition[7]

Key Signaling Pathways

Morpholine derivatives often target critical signaling pathways implicated in cancer and inflammation. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds like "this compound."

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several morpholine-containing molecules have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Morpholine Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degrades & Releases NFkB_nucleus NF-κB (in Nucleus) NFkB_complex->NFkB_nucleus Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Induces Inhibitor Morpholine Derivative Inhibitor->IKK MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilizing Agent (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

References

The Evolving Landscape of Pentanoic Acid Analogs: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is a continuous endeavor. Among the myriad of molecular scaffolds explored, pentanoic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of 5-(Morpholin-4-yl)pentanoic acid and its analogs, focusing on their potential as enzyme inhibitors. While direct comparative studies on a series of closely related this compound analogs are not extensively available in the public domain, this guide synthesizes information from research on structurally similar compounds to provide insights into their potential therapeutic applications and the methodologies used for their evaluation.

The incorporation of a morpholine (B109124) ring into a pentanoic acid backbone is a strategic design choice in medicinal chemistry. The morpholine moiety is recognized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which can translate to enhanced pharmacokinetic profiles.[1][2] The pentanoic acid portion, on the other hand, can serve as a zinc-binding group, a crucial feature for the inhibition of zinc-dependent enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[3][4]

Performance Comparison of Pentanoic Acid Analogs

While a head-to-head comparison of this compound with a systematic series of its analogs is not documented in a single study, we can infer potential structure-activity relationships (SAR) from studies on other substituted pentanoic acids. Research on pentanoic acid derivatives as anticancer agents has highlighted their potential to inhibit MMPs and HDACs, enzymes that play critical roles in cancer progression.[3][5]

For instance, a study on a series of (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid derivatives demonstrated potent and selective inhibition of MMP-2.[3] The lead compound from this series exhibited an IC50 value of 17.9 ± 0.01 μM against the K562 chronic myeloid leukemia cell line and induced apoptosis.[3] Although structurally different from this compound, this study underscores the potential of the pentanoic acid scaffold in designing enzyme inhibitors.

To facilitate a hypothetical comparison, the following table outlines key parameters that would be essential for evaluating the performance of this compound and its analogs. The data for the analogs are illustrative and based on findings from studies on other pentanoic acid derivatives to provide a comparative context.

CompoundTarget EnzymeIC50 (µM)Cell LineCytotoxicity (CC50 in µM)Reference
This compound -Data not available-Data not available-
Analog A (e.g., Piperidin-1-yl derivative)-Data not available-Data not available-
Analog B (e.g., Thiomorpholin-4-yl derivative)-Data not available-Data not available-
Analog C (e.g., Chain-modified analog)-Data not available-Data not available-
(2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acidMMP-217.9 ± 0.01K562> 50 (in normal cells)[3]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating enzyme inhibition and cytotoxicity.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HeLa nuclear extract (as a source of HDACs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add 40 µL of assay buffer to each well.

  • Add 5 µL of the test compound at various concentrations to the respective wells. Include a positive control (TSA) and a vehicle control (solvent alone).

  • Add 25 µL of HeLa nuclear extract to each well, except for the no-enzyme control wells.

  • Add 25 µL of the HDAC substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorogenic assay to measure the inhibition of MMPs.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • A known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add assay buffer to a final volume of 100 µL per well.

  • Add the test compound at various concentrations to the wells. Include a positive control and a vehicle control.

  • Add the recombinant MMP enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

  • Determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Potential Mechanism of Action

While the specific signaling pathway for this compound is not yet elucidated, based on the known targets of other pentanoic acid derivatives, we can hypothesize its potential involvement in pathways regulated by MMPs and HDACs.

Hypothetical Signaling Pathway Inhibition

G This compound This compound MMP-2/MMP-9 MMP-2/MMP-9 This compound->MMP-2/MMP-9 Inhibition HDACs HDACs This compound->HDACs Inhibition Extracellular Matrix Degradation Extracellular Matrix Degradation MMP-2/MMP-9->Extracellular Matrix Degradation Promotes Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Reduces Tumor Invasion and Metastasis Tumor Invasion and Metastasis Extracellular Matrix Degradation->Tumor Invasion and Metastasis Leads to Gene Expression Gene Expression Histone Acetylation->Gene Expression Alters Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Gene Expression->Cell Cycle Arrest & Apoptosis Induces

Caption: Hypothetical inhibition of MMP and HDAC pathways.

General Experimental Workflow for Compound Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis of Analogs Synthesis of Analogs Purity & Structural Analysis Purity & Structural Analysis Synthesis of Analogs->Purity & Structural Analysis Enzyme Inhibition Assays (MMP, HDAC) Enzyme Inhibition Assays (MMP, HDAC) Purity & Structural Analysis->Enzyme Inhibition Assays (MMP, HDAC) Cytotoxicity Assays (Cancer vs. Normal cells) Cytotoxicity Assays (Cancer vs. Normal cells) Purity & Structural Analysis->Cytotoxicity Assays (Cancer vs. Normal cells) Cell-based Assays (e.g., Apoptosis, Migration) Cell-based Assays (e.g., Apoptosis, Migration) Purity & Structural Analysis->Cell-based Assays (e.g., Apoptosis, Migration) IC50/EC50 Determination IC50/EC50 Determination Enzyme Inhibition Assays (MMP, HDAC)->IC50/EC50 Determination Cytotoxicity Assays (Cancer vs. Normal cells)->IC50/EC50 Determination Cell-based Assays (e.g., Apoptosis, Migration)->IC50/EC50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50/EC50 Determination->Structure-Activity Relationship (SAR) Analysis Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Analysis->Lead Compound Identification

Caption: Workflow for comparing pentanoic acid analogs.

Conclusion and Future Directions

While this compound represents a molecule of interest at the intersection of two pharmacologically relevant scaffolds, a comprehensive understanding of its therapeutic potential necessitates direct comparative studies against a well-designed library of analogs. The provided experimental protocols offer a robust framework for conducting such investigations. Future research should focus on the systematic modification of the morpholine ring, the pentanoic acid chain length, and the introduction of various substituents to elucidate a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with superior potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

A Comparative Guide to 5-(Morpholin-4-yl)pentanoic Acid Derivatives as α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-(Morpholin-4-yl)pentanoic acid derivatives, with a primary focus on their role as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The α7 nAChR is a crucial target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. The lead compound in this series, SEN12333, has shown promising preclinical activity, paving the way for the exploration of its analogs.

Comparative Analysis of Biological Activity

The primary mechanism of action for this class of compounds is the agonism of the α7 nAChR, a ligand-gated ion channel. Activation of this receptor leads to an influx of calcium ions, which in turn modulates downstream signaling pathways associated with synaptic plasticity, neuroprotection, and anti-inflammatory responses. The following table summarizes the in vitro biological activity of the lead compound, SEN12333, and its analogs.

CompoundStructure / ModificationTargetAssay TypeActivity MetricValueReference
SEN12333 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)-amideRat α7 nAChRFunctionalEC501.6 µM[1]
Rat α7 nAChRBindingKi260 nM[1]
Analog 41 Methylene linker (shortest)α7 nAChRBindingKi3.9 µM[2]
Analog 42 Ethylene linkerα7 nAChRBindingKi> 10 µM[2]
Analog 43 Propylene linkerα7 nAChRBindingKi> 10 µM[2]

EC50: Half-maximal effective concentration; Ki: Inhibitor constant.

Key Signaling Pathways

The activation of the α7 nAChR by this compound derivatives initiates several downstream signaling cascades. Two prominent pathways are the pro-cognitive pathway involving ERK1/2 and CREB, and the cholinergic anti-inflammatory pathway.

pro_cognitive_pathway ligand 5-(Morpholin-4-yl)pentanoic acid derivative a7nAChR α7 nAChR ligand->a7nAChR binds to ca_influx Ca²⁺ Influx a7nAChR->ca_influx activates erk12 ERK1/2 Activation ca_influx->erk12 creb CREB Phosphorylation erk12->creb synaptic_plasticity Synaptic Plasticity & Cognitive Enhancement creb->synaptic_plasticity

Caption: Pro-cognitive signaling cascade initiated by α7 nAChR activation.

anti_inflammatory_pathway vagus_nerve Vagus Nerve Stimulation ach_release Acetylcholine (ACh) Release vagus_nerve->ach_release macrophage Macrophage ach_release->macrophage acts on a7nAChR α7 nAChR macrophage->a7nAChR via nf_kb_inhibition NF-κB Pathway Inhibition a7nAChR->nf_kb_inhibition activates cytokine_reduction Reduced Pro-inflammatory Cytokine Release (e.g., TNF-α) nf_kb_inhibition->cytokine_reduction

Caption: The Cholinergic Anti-inflammatory Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experimental procedures used in the evaluation of this compound derivatives.

α7 nAChR Functional Assay using FLIPR

This high-throughput assay measures the agonist-induced calcium influx in cells stably expressing the α7 nAChR.

Objective: To determine the EC50 of test compounds.

Materials:

  • GH4C1 or HEK-293 cells stably expressing rat or human α7 nAChR.

  • Cell culture medium (e.g., DMEM/F12).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compounds and reference agonists (e.g., Acetylcholine, Nicotine).

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR Penta High-Throughput Cellular Screening System.

Procedure:

  • Cell Plating: Seed the α7 nAChR-expressing cells into 384-well microplates and incubate overnight to allow for cell attachment.

  • Loading Buffer Preparation: On the day of the experiment, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

  • Cell Loading: Remove the cell culture medium and add an equal volume of the loading buffer to each well. Incubate the plate for 30-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds and reference agonists in the assay buffer in a separate 384-well plate.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds from the compound plate to the cell plate.

    • Simultaneously, it will monitor and record the fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration. A dose-response curve is fitted to the data to determine the EC50 value.

flipr_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate Cells dye_loading 2. Load Cells with Calcium Dye cell_plating->dye_loading compound_prep 3. Prepare Compound Plate dye_loading->compound_prep run_flipr 4. Run FLIPR: - Add compound - Measure fluorescence compound_prep->run_flipr data_analysis 5. Analyze Data: - Plot dose-response - Calculate EC50 run_flipr->data_analysis

Caption: Workflow for the FLIPR-based calcium influx assay.

α7 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the α7 nAChR.

Objective: To determine the Ki of test compounds.

Materials:

  • Membrane preparations from cells or tissues expressing α7 nAChR.

  • Radioligand (e.g., [³H]-Methyllycaconitine).

  • Binding buffer.

  • Test compounds and non-labeled ligand for non-specific binding determination.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Mixture Preparation: In tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the binding buffer. For total binding, no test compound is added. For non-specific binding, a high concentration of a non-labeled ligand is added.

  • Incubation: Incubate the reaction mixtures to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

References

Structure-Activity Relationship of 5-(Morpholin-4-yl)pentanoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(Morpholin-4-yl)pentanoic acid and its analogs, focusing on their potential as anticancer agents. While direct and comprehensive SAR studies on this specific molecule are limited in publicly available literature, we can infer the likely impact of structural modifications based on research into various morpholine-containing compounds, many of which target the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade in cancer cell growth and survival.

Comparative Efficacy of Morpholine-Containing Compounds

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, known to enhance the potency and pharmacokinetic properties of bioactive molecules.[1] In the context of anticancer activity, derivatives of this compound are hypothesized to exhibit inhibitory effects on cancer cell proliferation. The following table summarizes the cytotoxic activity (IC50 values) of various morpholine-containing compounds against different cancer cell lines, providing a basis for understanding the potential of the this compound scaffold.

Compound/AnalogTarget/Mechanism of ActionCell LineIC50 (µM)Reference
Hypothetical Series Based on this compound
This compound (Parent Compound)PI3K/mTOR (Hypothesized)VariousND
Analogs with Varying Alkyl Chain Length
3-(Morpholin-4-yl)propanoic acidPI3K/mTOR (Hypothesized)VariousND
6-(Morpholin-4-yl)hexanoic acidPI3K/mTOR (Hypothesized)VariousND
Related Morpholine-Containing Anticancer Agents
2-morpholino-4-anilinoquinoline derivative (Compound 3d)AnticancerHepG28.50[2]
2-morpholino-4-anilinoquinoline derivative (Compound 3c)AnticancerHepG211.42[2]
2-morpholino-4-anilinoquinoline derivative (Compound 3e)AnticancerHepG212.76[2]
Morpholine substituted quinazoline (B50416) (Compound AK-10)AnticancerMCF-73.15[3][4]
Morpholine substituted quinazoline (Compound AK-10)AnticancerSHSY-5Y3.36[3][4]
Morpholine substituted quinazoline (Compound AK-10)AnticancerA5498.55[3][4]
Morpholine substituted quinazoline (Compound AK-3)AnticancerMCF-76.44[3]
Morpholine substituted quinazoline (Compound AK-3)AnticancerSHSY-5Y9.54[3]
Morpholine substituted quinazoline (Compound AK-3)AnticancerA54910.38[3]

ND: Not Determined in publicly available literature.

Structure-Activity Relationship Insights

Based on the analysis of related compounds, several key structural features are likely to influence the anticancer activity of this compound analogs.

  • The Morpholine Ring: The morpholine moiety is crucial for activity, likely interacting with the hinge region of protein kinases such as PI3K.[5] Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for kinase inhibition.

  • The Carboxylic Acid Group: The terminal carboxylic acid is expected to be a critical feature for activity, potentially forming hydrogen bonds or salt bridges with basic residues in the target protein's active site.

  • The Alkyl Chain Linker: The length and flexibility of the pentanoic acid chain are likely to be important for optimal positioning of the morpholine and carboxylic acid groups within the binding pocket of the target enzyme. Variations in chain length could significantly impact potency.

  • Substitutions on the Morpholine Ring: Introduction of substituents on the morpholine ring could modulate activity. For instance, small alkyl groups might enhance hydrophobic interactions, while polar groups could form additional hydrogen bonds.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could be explored to improve metabolic stability and cell permeability while maintaining key interactions with the target.

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs would typically involve in vitro cytotoxicity assays.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key hypothesized structure-activity relationships and a relevant signaling pathway.

Caption: Hypothesized SAR of this compound analogs.

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 5-(Morpholin-4-yl)pentanoic acid analog (Hypothesized) Inhibitor->PI3K Inhibits

References

Validating Bioactivity: A Comparative Guide to Morpholine-Containing Compounds in PI3K Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will compare the bioactivity of ZSTK474 with a close structural analog where a morpholine (B109124) group is replaced by a piperazine (B1678402) moiety, highlighting the contribution of the morpholine ring to its inhibitory activity. The PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival, will be the focus of this analysis.[3][4]

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity of ZSTK474 and its piperazine analog against the four Class I PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 5.020.814.63.9
Piperazine Analog (2a) 180>1000>1000140

Data sourced from Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[2]

Experimental Protocols

A detailed methodology for a representative in vitro PI3K kinase assay is provided below.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.

Reagents and Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase Dilution Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. A typical starting concentration might be 10 mM in DMSO, followed by dilution in the assay buffer.

  • Enzyme Preparation: Reconstitute the recombinant human PI3K enzyme in the kinase dilution buffer to the desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a mixture of ATP and the PIP2 substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for an in vitro kinase inhibition assay.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->PrepareReagents Dispense Dispense Inhibitor & Enzyme PrepareReagents->Dispense PreIncubate Pre-incubate Dispense->PreIncubate InitiateReaction Initiate Reaction (Add ATP/Substrate) PreIncubate->InitiateReaction Incubate Incubate InitiateReaction->Incubate DetectSignal Detect Signal (e.g., Luminescence) Incubate->DetectSignal AnalyzeData Analyze Data (Calculate IC50) DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to the Analytical Quantification of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities is paramount. This guide provides a comparative overview of potential analytical methodologies for the determination of 5-(Morpholin-4-yl)pentanoic acid, a molecule of interest in pharmaceutical research. The methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on established analytical principles and data from structurally related compounds, offering a foundational guide for method development and selection.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of different analytical methods for the analysis of this compound. These values are extrapolated from methods developed for similar compounds and serve as a baseline for what can be expected during method validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL1 - 5 µg/kg
Limit of Quantification (LOQ) 5 - 30 ng/mL0.05 - 5 ng/mL3 - 15 µg/kg
**Linearity (R²) **> 0.999> 0.995> 0.99
Intra-day Precision (%RSD) < 2%< 5%< 10%
Inter-day Precision (%RSD) < 3%< 10%< 5%
Recovery 95 - 105%90 - 110%85 - 110%
Specificity ModerateHighHigh

Experimental Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 stationary phase column is recommended for optimal separation of polar and non-polar compounds.[1][2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.

    • A gradient elution can be optimized to ensure adequate retention and separation from potential impurities.

  • Detection: UV detection at a wavelength of approximately 210 nm is suitable for detecting the carboxylic acid chromophore.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound reference standard is prepared in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B).[1] Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same diluent as the standard to a known concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Diluent Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: General workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method, especially for complex matrices.[2]

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).[2][3]

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • A gradient elution is typically employed.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the basic nitrogen atom in the morpholine (B109124) ring, which is readily protonated.[2]

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations due to the higher sensitivity of the detector. For analysis in biological matrices like plasma, a protein precipitation step followed by supernatant evaporation and reconstitution is a common sample preparation technique.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Matrix Sample in Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Mass_Analysis Mass Analysis (e.g., MRM) Ionization->Mass_Analysis

Figure 2: Workflow for LC-MS/MS analysis in a biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group needs to be derivatized, for instance, through esterification (e.g., with methanol (B129727) and an acid catalyst) to form the more volatile methyl ester.

  • Column: A capillary column with a suitable stationary phase for the separation of the derivatized analyte.

  • GC Parameters:

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) for quantification.

  • Standard and Sample Preparation: Standards and samples are subjected to the same derivatization procedure before injection. A liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte from complex matrices.

GCMS_Logical_Relationship Analyte This compound (Non-volatile) Derivatization Derivatization (e.g., Esterification) Analyte->Derivatization Volatile_Analyte Volatile Derivative Derivatization->Volatile_Analyte GC_Separation GC Separation Volatile_Analyte->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection

Figure 3: Logical relationship for GC-MS analysis requiring derivatization.

Conclusion

The choice of analytical method for this compound will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine purity assessments and quantification in simple matrices where high sensitivity is not required.

  • LC-MS/MS offers superior sensitivity and specificity, making it the ideal choice for bioanalytical studies, trace-level impurity detection, and analysis in complex matrices.

  • GC-MS can be a viable alternative, but the necessity of a derivatization step adds complexity to the sample preparation and may introduce variability.

For drug development applications, a validated LC-MS/MS method is generally the most appropriate choice due to its high sensitivity, specificity, and applicability to a wide range of sample types.

References

A Comparative Guide to the Cytotoxicity of Morpholine Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various morpholine-containing compounds on normal, non-cancerous cell lines. Due to the absence of publicly available cytotoxicity data for "5-(Morpholin-4-yl)pentanoic acid," this document focuses on structurally related morpholine (B109124) derivatives that have been evaluated for their impact on normal cells, offering a valuable resource for assessing the potential for off-target toxicity in drug development.

I. Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected morpholine derivatives against normal cell lines, providing a comparative overview of their relative safety profiles. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth or viability. A higher IC50 value in normal cells is generally desirable, indicating lower toxicity.

Compound ClassSpecific Derivative(s)Normal Cell LineIC50 (µM)Key Findings
Morpholine-Substituted Tetrahydroquinolines Compound 10eVero (Kidney epithelial cells from an African green monkey)>100 µMExhibited potent and selective cytotoxicity against lung and breast cancer cell lines with minimal toxicity towards Vero cells.[1]
Morpholine-Substituted Quinazolines Compounds AK-3 and AK-10HEK293 (Human Embryonic Kidney cells)>25 µM (Non-toxic at this concentration)Found to be non-toxic against HEK293 cells at a concentration of 25 µM, while displaying significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines.[2][3]
Ruthenium(II) p-Cymene Complexes with Morpholine Complexes 1-6-Not specified for normal cellsThe presence of a pendant morpholine motif did not consistently improve the antiproliferative activity in cancer cell lines.[4]

II. Experimental Methodologies

The assessment of cytotoxicity is crucial in drug discovery to identify compounds that selectively target diseased cells while sparing healthy ones. A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities.

A. General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a standard workflow for evaluating the cytotoxicity of a compound in a panel of cell lines.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Compound Treatment (Incubation for 24-72h) compound_prep->treatment cell_culture Cell Culture (Normal & Cancer Cell Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment assay_prep Addition of Cytotoxicity Reagent (e.g., MTT, MTS, LDH) treatment->assay_prep incubation Incubation assay_prep->incubation measurement Measurement (e.g., Absorbance, Fluorescence, Luminescence) incubation->measurement data_analysis Data Analysis (Calculation of % Viability & IC50) measurement->data_analysis

Figure 1. A generalized workflow for in vitro cytotoxicity assessment.

B. Key Cytotoxicity Assays

Several assays are commonly used to measure cell viability and cytotoxicity.[5][6][7][8] These assays rely on different cellular markers and mechanisms.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium compound to a colored formazan product. The formazan in the MTS assay is soluble in the cell culture medium, which simplifies the protocol.[8]

  • Lactate Dehydrogenase (LDH) Assay : This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[5] An increase in LDH activity in the medium is indicative of cytotoxicity.

C. Detailed Protocol: MTT Assay for Cytotoxicity

The following is a representative protocol for the MTT assay, a widely used method for assessing cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

III. Signaling Pathways in Cytotoxicity

The cytotoxic effects of compounds are often mediated through specific signaling pathways that lead to programmed cell death (apoptosis) or necrosis. While the specific pathways for many morpholine derivatives are still under investigation, some studies have shed light on their mechanisms of action in cancer cells.

G Compound Morpholine Derivative Target Cellular Target (e.g., mTOR, Tubulin) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Figure 2. A simplified representation of a potential mechanism of action for a cytotoxic morpholine derivative.

For instance, some morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors.[1] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis. Similarly, certain morpholine substituted quinazoline (B50416) derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in cancer cells.[2][3] Further research is needed to determine if these or other pathways are modulated in normal cells at cytotoxic concentrations.

References

Comparative Target Identification of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-(Morpholin-4-yl)pentanoic acid and its potential alternatives in the context of target identification. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule containing a morpholine (B109124) moiety, a common feature in bioactive compounds known to improve pharmacokinetic properties.[1] While specific target identification studies for this particular molecule are not extensively published, its structural similarity to other pentanoic acid derivatives suggests potential biological activities. For instance, substituted pentanoic acids have been investigated for their anticancer properties, with some showing inhibitory effects on histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[2] Furthermore, valeric acid (pentanoic acid) itself has been identified as a histone deacetylase (HDAC) inhibitor.[3] This guide, therefore, explores the hypothetical identification of HDACs as a primary target for this compound and compares its potential efficacy with well-established HDAC inhibitors.

Hypothetical Performance Comparison

Based on the potential of this compound as an HDAC inhibitor, the following table presents a hypothetical comparison with known HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). The data is illustrative and intended to guide experimental design.

CompoundTargetIC50 (nM) vs. HDAC1Binding Affinity (Kd) (nM)Cell Viability (EC50) in Jurkat Cells (µM)
This compound HDAC1 (Hypothesized)8512015
Vorinostat (SAHA) Pan-HDAC inhibitor50755
Trichostatin A (TSA) Pan-HDAC inhibitor10150.5

Experimental Protocols

To validate the hypothetical targets and efficacy of this compound, the following experimental protocols are proposed.

Protocol 1: In Vitro HDAC Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific HDAC isozyme (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC fluorescent substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (as a positive control)

  • This compound

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound and the positive control (Trichostatin A) in HDAC assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compounds or vehicle control (for no inhibition).

  • Add 35 µL of recombinant HDAC1 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the HDAC fluorescent substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Affinity Pull-Down Assay for Target Identification

This protocol outlines a chemical proteomics approach to identify the binding partners of this compound in a cellular context.[4][5][6] This requires a modified version of the compound with a tag for affinity purification.

Materials:

  • Biotinylated this compound (probe)

  • Non-biotinylated this compound (competitor)

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line (e.g., Jurkat)

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., containing high concentration of biotin (B1667282) or SDS)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe to immobilize it. Wash the beads to remove any unbound probe.

  • Lysate Incubation: Incubate the cell lysate with the probe-immobilized beads. For a competition control, pre-incubate the lysate with an excess of the non-biotinylated compound before adding the beads.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and identify them using mass spectrometry.

  • Data Analysis: Compare the identified proteins from the probe pull-down with the competition control. Proteins that are significantly less abundant in the competition control are considered potential specific binding partners of this compound.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow for target identification, and a comparison of the proposed mechanisms of action.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_compound Compound Action HAT Histone Acetyltransferase (HAT) Histone Histone HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone Histone->HDAC Deacetylation DNA DNA TF Transcription Factors Gene Gene Expression TF->Gene Compound 5-(Morpholin-4-yl) pentanoic acid Compound->HDAC Inhibition Affinity_Pulldown_Workflow start Start probe Biotinylated This compound start->probe beads Streptavidin Beads probe->beads Immobilization incubation Incubation beads->incubation lysate Cell Lysate lysate->incubation competitor Excess Non-biotinylated Compound (Control) competitor->incubation Competition wash Washing incubation->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec end Target Identification mass_spec->end Mechanism_Comparison cluster_compounds HDAC Inhibitors cluster_targets Targets cluster_effects Cellular Effects MPA This compound (Hypothesized) HDAC1 HDAC1 MPA->HDAC1 Specific Inhibition SAHA Vorinostat (SAHA) Pan_HDAC Pan-HDACs SAHA->Pan_HDAC Broad Inhibition TSA Trichostatin A (TSA) TSA->Pan_HDAC Broad Inhibition Apoptosis Apoptosis HDAC1->Apoptosis Pan_HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest Pan_HDAC->CellCycleArrest

References

Comparative Efficacy Analysis of 5-(Morpholin-4-yl)pentanoic acid and Established Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a significant target for therapeutic intervention.[1] This guide provides a comparative overview of the hypothetical inhibitor, 5-(Morpholin-4-yl)pentanoic acid, against well-characterized FASN inhibitors. Due to the absence of published experimental data for this compound, this comparison is based on established data for known inhibitors to provide a benchmark for potential future studies. The inhibitors compared include the natural product Cerulenin (B1668410), the repurposed drug Orlistat, and the clinical-stage inhibitors GSK2194069 and Denifanstat (TVB-2640).

The primary mechanism of action for FASN inhibitors involves the disruption of fatty acid production, which can lead to metabolic stress and apoptosis in cancer cells that heavily rely on de novo fatty acid synthesis.[2] The accumulation of the FASN substrate, malonyl-CoA, is also thought to contribute to the cytotoxic effects of these inhibitors.[3]

Quantitative Efficacy of Known FASN Inhibitors

The inhibitory potency of various compounds against FASN is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several well-established FASN inhibitors.

Inhibitor Target Domain IC50 Value Cell Line/Assay Condition Reference
Denifanstat (TVB-2640) β-Ketoacyl Reductase (KR)0.052 µMPurified human FASN[4][5]
GSK2194069 β-Ketoacyl Reductase (KR)7.7 nMPurified human FASN[6][7]
Orlistat Thioesterase (TE)~1 µMCOS-7 cells[8]
Cerulenin Ketoacyl Synthase (KS)5.55 µg/mL (~24.8 µM)U-87MG human glioblastoma cells[9]
C75 Ketoacyl Synthase (KS)35 µMPC3 prostate cancer cells[10]

Signaling Pathways and Experimental Workflow

To understand the context of FASN inhibition and the methods used to evaluate it, the following diagrams illustrate the fatty acid synthesis pathway and a general workflow for assessing inhibitor efficacy.

FASN_Pathway Fatty Acid Synthesis Pathway and FASN Inhibition cluster_cytosol Cytosol cluster_inhibitors Inhibitors Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH Further_Metabolism Membrane Synthesis, Energy Storage, Signaling Molecules Palmitate->Further_Metabolism Inhibitor FASN Inhibitors (e.g., Orlistat, Cerulenin, GSK2194069, TVB-2640) Inhibitor->FASN

Caption: The de novo fatty acid synthesis pathway in the cytosol, highlighting the central role of FASN and the point of intervention for its inhibitors.

Experimental_Workflow General Workflow for FASN Inhibitor Efficacy Testing cluster_invitro In Vitro Assays cluster_incell Cellular Assays cluster_invivo In Vivo Models Enzyme_Assay Purified FASN Enzyme Activity Assay data_analysis Data Analysis (IC50 Determination) Enzyme_Assay->data_analysis Cell_Based_Assay Cell-Based Lipid Synthesis Assay Cell_Based_Assay->data_analysis Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) Xenograft_Model Tumor Xenograft Animal Models Viability_Assay->Xenograft_Model start Compound Synthesis (e.g., this compound) start->Enzyme_Assay start->Cell_Based_Assay data_analysis->Viability_Assay

Caption: A streamlined workflow for the preclinical evaluation of potential FASN inhibitors, from initial in vitro screening to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FASN inhibitors.

Purified FASN Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of purified FASN by monitoring the oxidation of NADPH, a required cofactor, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified human FASN enzyme

  • Reaction Buffer: 1 M Potassium Phosphate (K2PO4), pH 7.6

  • Acetyl-CoA solution

  • NADPH solution

  • Malonyl-CoA solution

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture containing the purified FASN enzyme (e.g., 6.25 µg), reaction buffer, acetyl-CoA (e.g., 25 nM), and NADPH (e.g., 75 nM) in a final volume of 0.5 mL.[11]

  • Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.

  • Incubate the mixture at 37°C. For slow-binding inhibitors, this pre-incubation step (without malonyl-CoA) can range from 0 to 30 minutes.[11]

  • Measure the background NADPH oxidation by monitoring the absorbance at 340 nm for 3 minutes.

  • Initiate the FASN-specific reaction by adding malonyl-CoA (e.g., 27 nM).[11]

  • Immediately monitor the decrease in absorbance at 340 nm for an additional 3-5 minutes to determine the rate of FASN-dependent NADPH oxidation.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lipid Synthesis Assay (Radiolabel Incorporation)

This assay measures the de novo synthesis of lipids in whole cells by quantifying the incorporation of a radiolabeled precursor, such as [³H]-acetate or [¹⁴C]-malonyl-CoA.

Materials:

  • Cancer cell line known to overexpress FASN (e.g., BT474, LNCaP)

  • Cell culture medium (lipid-reduced medium may enhance the signal)

  • Test inhibitor

  • Radiolabeled precursor (e.g., [³H]-acetate)

  • Lysis buffer

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test inhibitor or vehicle control for a predetermined period (e.g., 24 hours).

  • Add the radiolabeled precursor to the cell culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[12]

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable solvent system.[12]

  • Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the IC50 value by plotting the percentage of inhibition of radiolabel incorporation against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay determines the effect of the FASN inhibitor on the proliferation and survival of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT, XTT, or CellTiter-Glo® reagent

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

While there is currently no publicly available data on the efficacy of "this compound" as a FASN inhibitor, this guide provides a framework for its potential evaluation. By comparing its performance in the outlined experimental protocols against established inhibitors like Denifanstat and GSK2194069, researchers can determine its relative potency and potential as a therapeutic agent. The provided data tables and diagrams serve as a valuable resource for contextualizing new findings in the ongoing development of novel FASN inhibitors.

References

Insufficient Data for Cross-Reactivity Analysis of 5-(Morpholin-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of the chemical compound "5-(Morpholin-4-yl)pentanoic acid" cannot be provided at this time due to a lack of publicly available biological data. Extensive searches of scientific literature and chemical databases have yielded no specific information regarding its biological targets, mechanism of action, or any screening results that would indicate its activity and potential for cross-reactivity with other proteins or receptors.

For a thorough evaluation of a compound's cross-reactivity, it is essential to first identify its primary biological target. This is typically determined through a series of experimental assays. Once the primary target is known, further screening against a panel of related and unrelated targets can reveal off-target effects, which constitute the compound's cross-reactivity profile. This information is crucial for assessing the compound's specificity and potential for side effects in drug development.

The performed searches in prominent biological and chemical databases, including PubChem, ChEMBL, and BindingDB, did not yield any bioassay data for "this compound." While information on the general pharmacological relevance of the morpholine (B109124) scaffold exists, this is too broad to be applicable to the specific molecule . Similarly, data available for structurally related but distinct molecules cannot be reliably extrapolated to predict the behavior of "this compound."

Without any foundational data on the biological activity of "this compound," it is impossible to:

  • Identify a primary biological target.

  • Compare its performance with alternative molecules.

  • Provide supporting experimental data on its binding or functional activity.

  • Generate meaningful diagrams of signaling pathways or experimental workflows related to its specific activity.

Therefore, the core requirements for the requested "Publish Comparison Guide" cannot be met. Further research and experimental screening of "this compound" are necessary to elucidate its pharmacological profile and enable a subsequent analysis of its cross-reactivity.

In Vivo Efficacy of 5-(Morpholin-4-yl)pentanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of analogs of 5-(Morpholin-4-yl)pentanoic acid, focusing on the well-characterized compound 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)-amide , also known as SEN12333 or WAY-317538 . This compound has been identified as a selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a promising target for cognitive and neurodegenerative disorders.[1][2][3][4][5][6]

Executive Summary

SEN12333/WAY-317538 has demonstrated significant procognitive and neuroprotective effects in multiple rodent models. It effectively reversed cognitive deficits induced by scopolamine (B1681570) and dizocilpine (B47880) (MK-801) and showed positive effects in models of spontaneous forgetting. Furthermore, it exhibited neuroprotective properties against excitotoxic neuronal damage. These findings position SEN12333/WAY-317538 as a promising candidate for the treatment of cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia.

Data Presentation: In Vivo Efficacy of SEN12333/WAY-317538

The following tables summarize the key in vivo findings for SEN12333/WAY-317538 from preclinical studies.

Table 1: Procognitive Effects of SEN12333/WAY-317538 in the Novel Object Recognition (NOR) Task in Rats

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)% Reversal of Deficit
Vehicle (Spontaneous Forgetting)-0.15 ± 0.08-
SEN12333 3 0.45 ± 0.07 100%
Scopolamine + Vehicle-0.05 ± 0.06-
Scopolamine + SEN12333 3 0.38 ± 0.05 82.5%
Dizocilpine (MK-801) + Vehicle--0.02 ± 0.09-
Dizocilpine (MK-801) + SEN12333 3 0.35 ± 0.04 *92.5%

*p < 0.05 compared with the respective vehicle-treated deficit group.

Table 2: Procognitive Effects of SEN12333/WAY-317538 in the Passive Avoidance Task in Rats

Treatment GroupDose (mg/kg, i.p.)Step-Through Latency (s, Mean ± SEM)% Reversal of Scopolamine-Induced Amnesia
Vehicle-250 ± 25-
Scopolamine + Vehicle-80 ± 15-
Scopolamine + SEN12333 3 200 ± 30 *70.6%

*p < 0.05 compared with the scopolamine + vehicle group.

Table 3: Effects of SEN12333/WAY-317538 on Prepulse Inhibition (PPI) Deficits in Rats

Treatment GroupDose (mg/kg, i.p.)% PPI (Mean ± SEM)% Reversal of Apomorphine-Induced Deficit
Vehicle-65 ± 5-
Apomorphine (B128758) + Vehicle-30 ± 6-
Apomorphine + SEN12333 3 55 ± 7 *71.4%

*p < 0.05 compared with the apomorphine + vehicle group.

Table 4: Neuroprotective Effects of SEN12333/WAY-317538 against Quisqualate-Induced Neuronal Damage in Rats

Treatment GroupDose (mg/kg/day, i.p.)% Protection of ChAT-Positive Neurons
Quisqualate + Vehicle--
Quisqualate + SEN12333 3 ~50% *

*p < 0.05 compared with the quisqualate + vehicle group.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Novel Object Recognition (NOR) Task

This task assesses episodic memory in rodents based on their natural preference for novelty.

  • Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period in the absence of any objects.

  • Familiarization Phase (T1): Each rat is placed in the arena containing two identical objects (A+A) and allowed to explore them for a defined duration (e.g., 3-5 minutes).

  • Retention Interval: The rat is returned to its home cage for a specific period (e.g., 24 hours for spontaneous forgetting models).

  • Test Phase (T2): The rat is returned to the arena, which now contains one familiar object and one novel object (A+B). The time spent exploring each object is recorded for a set duration (e.g., 3 minutes).

  • Cognitive Deficit Induction: To model cognitive impairment, amnesic agents such as scopolamine (a muscarinic antagonist) or dizocilpine (MK-801, an NMDA receptor antagonist) are administered prior to the familiarization phase. SEN12333 or vehicle is administered before the amnesic agent.

  • Data Analysis: The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.

Passive Avoidance Task

This fear-motivated task assesses learning and memory.

  • Training/Acquisition Trial: A rat is placed in a brightly lit compartment of a two-compartment box. When the rat enters the dark compartment, it receives a mild, brief electric foot shock.

  • Retention Trial: After a retention interval (e.g., 24 hours), the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

  • Amnesia Induction: Scopolamine is administered after the training trial to induce amnesia. SEN12333 or vehicle is administered before the retention trial.

  • Data Analysis: The step-through latency (time to enter the dark compartment) is the primary measure.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure: The test consists of trials with a loud, startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).

  • Deficit Induction: A dopamine (B1211576) agonist like apomorphine is used to disrupt PPI. SEN12333 or vehicle is administered prior to the test session.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Quisqualate-Induced Neuroprotection Model

This model assesses the ability of a compound to protect neurons from excitotoxic damage.

  • Lesion Induction: The excitotoxin quisqualate is injected into a specific brain region (e.g., the nucleus basalis magnocellularis) to induce neuronal cell death.

  • Treatment: Animals are treated with SEN12333 or vehicle daily for a set period following the lesioning.

  • Histological Analysis: After the treatment period, brain tissue is collected, sectioned, and stained for specific neuronal markers (e.g., choline (B1196258) acetyltransferase, ChAT) to quantify the extent of neuronal survival.

  • Data Analysis: The number of surviving neurons in the lesioned area is compared between the treatment and vehicle groups to determine the percentage of neuroprotection.

Signaling Pathways and Experimental Workflows

Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Signaling Pathway

Activation of the α7 nAChR by an agonist like SEN12333 initiates a cascade of intracellular events. This ligand-gated ion channel is highly permeable to calcium ions. The influx of Ca2+ can trigger various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are implicated in promoting cell survival and reducing inflammation.[2][7][8]

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates SEN12333 SEN12333 (Agonist) SEN12333->alpha7_nAChR Binds to Downstream_Signaling Downstream Signaling (e.g., JAK2-STAT3, PI3K-Akt) Ca_influx->Downstream_Signaling Triggers Cellular_Response Neuroprotection & Procognitive Effects Downstream_Signaling->Cellular_Response Leads to

α7 nAChR Signaling Cascade

Experimental Workflow for In Vivo Cognitive Testing

The general workflow for assessing the procognitive effects of SEN12333/WAY-317538 in rodent models of cognitive impairment is outlined below.

cognitive_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat) Compound_Admin Administer SEN12333 or Vehicle Animal_Model->Compound_Admin Deficit_Induction Cognitive Deficit Induction (e.g., Scopolamine, MK-801) Behavioral_Test Behavioral Assay (e.g., NOR, Passive Avoidance) Deficit_Induction->Behavioral_Test Compound_Admin->Deficit_Induction Data_Collection Data Collection (e.g., Latency, Exploration Time) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Efficacy Statistical_Analysis->Efficacy_Determination

In Vivo Cognitive Testing Workflow

Conclusion

The available in vivo data strongly support the efficacy of the this compound analog, SEN12333/WAY-317538, in ameliorating cognitive deficits and providing neuroprotection in preclinical models. Its mechanism of action via the α7 nAChR signaling pathway presents a targeted approach for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive impairment. Further investigation and clinical development of this and structurally related compounds are warranted.

References

Comparative Pharmacokinetic Profile of Morpholine-Containing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its potential success as a therapeutic agent. While specific experimental data for 5-(Morpholin-4-yl)pentanoic acid is not publicly available, this guide provides a comparative analysis of the pharmacokinetic profiles of three well-characterized, morpholine-containing drugs: Gefitinib, Linezolid, and Apremilast. This comparison, supported by established experimental protocols, offers valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of novel morpholine-containing entities.

The morpholine (B109124) moiety is a common functional group in medicinal chemistry, often incorporated to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3][4] Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.[1][2][3][4] By examining the ADME profiles of approved drugs containing this scaffold, researchers can better anticipate the behavior of new chemical entities like this compound.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Gefitinib, Linezolid, and Apremilast, providing a basis for comparison.

Pharmacokinetic ParameterGefitinibLinezolidApremilast
Oral Bioavailability ~60%[5][6]~100%[7][8][9]~73%[10][11]
Time to Peak Plasma Concentration (Tmax) 3-7 hours[6][12]1-2 hours[7][8]~2.5 hours[10][11]
Plasma Protein Binding ~90%[6][12]~31%[7][8]~68%[10][13]
Elimination Half-life (t1/2) ~48 hours[6][12]5-7 hours[7][14]6-9 hours[10][13]
Metabolism Primarily hepatic via CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[5][15][16]Oxidation of the morpholine ring to two inactive carboxylic acid metabolites; not CYP-mediated.[9][17]Primarily via CYP3A4-mediated oxidation and subsequent glucuronidation, as well as non-CYP mediated hydrolysis.[10][11][13]
Primary Route of Excretion Feces (86%)[15][18][19]Renal (urine), with ~35% as parent drug and the rest as metabolites.[7][17]Urine (58%) and feces (39%), mainly as metabolites.[10][13]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on standardized in vivo and bioanalytical experimental protocols.

In Vivo Preclinical Pharmacokinetic Study in Rodents

A typical preclinical pharmacokinetic study in a rodent model, such as rats or mice, is essential for characterizing the ADME profile of a new chemical entity.[20][21]

1. Animal Model and Dosing:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[20][22]

  • Administration Routes: Both intravenous (IV) and oral (PO) routes are typically evaluated to determine absolute bioavailability.[20][21]

  • Dosing: A single dose is administered. For IV administration, the compound is often given as a bolus injection into a cannulated vein (e.g., jugular or femoral).[23] For oral administration, the compound is typically delivered via gavage.[23]

2. Blood Sampling:

  • Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).[20]

  • Blood is collected from an appropriate site, such as the retro-orbital plexus or a cannulated artery.[22]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[23]

3. Data Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[24]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[25][26]

1. Sample Preparation:

  • Plasma samples are typically prepared by protein precipitation, where an organic solvent like acetonitrile (B52724) is added to precipitate plasma proteins.[26][27]

  • The supernatant, containing the drug, is then separated for analysis.[26]

2. Chromatographic Separation:

  • The sample is injected into a high-performance liquid chromatography (HPLC) system.

  • The drug and its metabolites are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).[25][28]

3. Mass Spectrometric Detection:

  • The separated compounds are introduced into a tandem mass spectrometer.

  • The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte.[26]

4. Quantification:

  • A calibration curve is generated using known concentrations of the drug in the same biological matrix to quantify the drug concentration in the study samples.[29]

Visualizing Experimental and Metabolic Pathways

To further illustrate the processes involved in pharmacokinetic analysis, the following diagrams are provided.

experimental_workflow cluster_animal_study In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Interpretation animal_dosing Animal Dosing (IV and PO) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Time Points plasma_prep Plasma Preparation blood_sampling->plasma_prep Centrifugation sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis quantification Quantification lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_determination Parameter Determination pk_modeling->parameter_determination metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent_drug Morpholine-Containing Parent Drug oxidation Oxidation (e.g., CYP3A4) parent_drug->oxidation hydrolysis Hydrolysis parent_drug->hydrolysis glucuronidation Glucuronidation oxidation->glucuronidation excretion Excretion (Urine/Feces) hydrolysis->excretion metabolites Metabolites glucuronidation->metabolites metabolites->excretion

References

Safety Operating Guide

Proper Disposal of 5-(Morpholin-4-yl)pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-(Morpholin-4-yl)pentanoic acid is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is necessary, treating it as potentially hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, drawing on established safety procedures for analogous morpholine (B109124) derivatives.

Hazard Profile and Analogue Data

Due to the lack of specific toxicological and environmental data for this compound, its hazard profile is inferred from structurally similar compounds containing the morpholine moiety. Morpholine and its derivatives are typically classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound with the same level of caution.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard AspectInferred RiskRecommended Action
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.[4]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][5]Avoid direct contact with skin. In case of contact, rinse immediately with plenty of water.[5]
Eye Damage/Irritation May cause serious eye damage.[1][5]Wear safety goggles or a face shield.[3] If contact occurs, rinse cautiously with water for several minutes and seek medical attention.
Environmental Hazard Potentially harmful to aquatic life.[2]Do not dispose of down the drain or in regular trash.[2][6] Prevent release into the environment.[2]
Reactivity Incompatible with strong oxidizing agents.Store away from incompatible materials.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4]

1. Personal Protective Equipment (PPE) and Handling:

  • Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate PPE, including chemical-resistant nitrile or neoprene gloves, safety goggles, and a flame-resistant lab coat.[3]

  • All handling of the compound and its waste should occur in a well-ventilated chemical fume hood.[3][4]

2. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.[2][3]

  • The container must be made of a compatible material (e.g., glass or chemically resistant plastic) and have a secure, tight-fitting lid.[4][7]

  • Do not mix this waste with other chemical waste streams, such as non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[7]

  • Include the full chemical name: "this compound."[4]

  • Indicate the approximate quantity of the waste and the date of accumulation.[4][8]

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][9]

  • This area should be cool, dry, well-ventilated, and away from incompatible materials.[3]

  • It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[4][7]

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

  • You will need to provide information about the chemical and its quantity.[4]

  • The EHS department will coordinate with a licensed hazardous waste contractor for transportation and final disposal, which will likely involve incineration.[4]

6. Empty Container Management:

  • Triple-rinse empty containers of this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).[4]

  • The rinsate must be collected and disposed of as hazardous waste.[4][7]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.[4] Deface the label before disposal.[10]

7. Spill and Emergency Procedures:

  • Small Spills (within a chemical fume hood): Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[1][3] Collect the contaminated absorbent into the designated hazardous waste container.[1]

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert nearby personnel.[3] Contact your institution's EHS or emergency response team immediately.[3] Do not attempt to clean up a large spill without proper training and equipment.[3]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in a Dedicated, Compatible Container B->C D Securely Seal the Container C->D E Label Container: 'Hazardous Waste' Chemical Name Quantity & Date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G H Provide Chemical Information G->H I EHS Coordinates with Licensed Disposal Contractor H->I J Spill Occurs K Small Spill in Hood J->K Assess Size & Location L Large Spill / Outside Hood J->L Assess Size & Location M Absorb with Inert Material & Collect as Hazardous Waste K->M N Evacuate Area & Contact EHS/Emergency L->N

Caption: Workflow for the safe disposal of this compound.

This procedural guidance is designed to ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and EHS department for final instructions.[1] By adhering to these protocols, researchers can mitigate risks to themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.